Itraconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-ZPGVKDDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023180 | |
| Record name | Itraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |
| Record name | Itraconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84625-61-6 | |
| Record name | Itraconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itraconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itraconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166.2 °C | |
| Record name | Itraconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Itraconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action of Itraconazole
Primary Antifungal Mechanism: Lanosterol (B1674476) 14α-Demethylase Inhibition
The central antifungal mechanism of itraconazole (B105839) involves the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51). drugbank.comdroracle.aipatsnap.compatsnap.com This enzyme is a crucial cytochrome P450 enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. drugbank.compatsnap.compatsnap.com this compound's affinity for fungal cytochrome P450 enzymes is significantly higher than for mammalian counterparts, contributing to its selective toxicity against fungal cells. droracle.aipatsnap.com The azole nitrogen atoms within the chemical structure of this compound form a complex with the heme iron in the active site of the fungal enzyme, thereby impeding its function. drugbank.com
Role of Ergosterol Biosynthesis Pathway Disruption
Ergosterol is a sterol essential for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane, analogous to the role of cholesterol in mammalian cells. patsnap.compatsnap.com The inhibition of lanosterol 14α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol, a vital step in the ergosterol biosynthesis pathway. drugbank.comdroracle.aipatsnap.compatsnap.com This disruption leads to a depletion of ergosterol within the fungal cell membrane. patsnap.comnih.gov
Impact on Fungal Cell Membrane Integrity and Permeability
The reduced levels of ergosterol resulting from this compound treatment compromise the structural integrity of the fungal cell membrane. patsnap.comnih.govpatsnap.comnih.gov Without sufficient ergosterol, the membrane becomes less stable and its permeability is increased. patsnap.comnih.gov This altered permeability can lead to the leakage of essential intracellular components and ions, disrupting vital cellular processes. patsnap.com
Secondary and Non-Antifungal Mechanisms of Action
Beyond its primary effect on ergosterol synthesis, this compound has been shown to exert antifungal activity through other mechanisms and also possesses non-antifungal properties.
Inhibition of Fungal Cytochrome c Oxidative and Peroxidative Enzymes
Some research suggests that this compound may also inhibit fungal cytochrome c oxidative and peroxidative enzymes. drugbank.comnih.gov This inhibition can lead to further disruption of fungal cell membranes. drugbank.comnih.gov Additionally, this compound has been postulated to trigger the formation of mitochondrial reactive oxygen species (ROS) by the mitochondrial respiratory complex I, contributing to its antifungal effect. nih.govresearchgate.net Studies in Candida albicans have indicated that this compound-induced apoptosis is associated with ROS accumulation and mitochondrial dysfunction, leading to cytochrome c release and metacaspase activation. researchgate.net
Inhibition of Hedgehog Signaling Pathway
Downstream Effects on Gli Transcription Factors
The inhibition of SMO by this compound leads to downstream effects on the Gli family of transcription factors (Gli1, Gli2, and Gli3) frontiersin.orgnih.gov. In the canonical Hh pathway, activated SMO promotes the activation of Gli proteins, which then translocate to the nucleus and regulate the transcription of target genes involved in cell growth, survival, and proliferation sci-hub.se. By blocking SMO, this compound prevents the full activation and nuclear localization of Gli transcription factors, thereby suppressing the expression of these target genes frontiersin.orgsci-hub.seresearchgate.net. Studies in melanoma cells, for instance, have shown that this compound significantly down-regulates the expression of Gli-1 and Gli-2, while increasing the expression of Gli-3, which can act as a transcriptional repressor oncotarget.com. This modulation of Gli activity contributes to the anti-proliferative and pro-apoptotic effects observed in cancer cells treated with this compound frontiersin.orgsci-hub.seresearchgate.net.
Anti-angiogenic Activity
This compound has demonstrated potent anti-angiogenic activity, the process by which new blood vessels are formed grantome.comnih.govnih.gov. This activity is crucial in inhibiting tumor growth, as angiogenesis is essential for supplying tumors with nutrients and oxygen nih.gov. This compound has been shown to inhibit various aspects of endothelial cell function necessary for angiogenesis, including proliferation, migration, and tube formation nih.govnih.gov.
Inhibition of VEGFR2 Phosphorylation and Trafficking
A key mechanism underlying this compound's anti-angiogenic activity is its effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.govnih.govcloud-clone.com. VEGFR2 is a receptor tyrosine kinase that plays a critical role in mediating the pro-angiogenic signals of Vascular Endothelial Growth Factor (VEGF) nih.govnih.gov. This compound has been shown to inhibit the phosphorylation of VEGFR2, which is necessary for its activation and downstream signaling nih.gov. This inhibition is linked to a defect in VEGFR2 trafficking, leading to decreased expression of the receptor on the cell surface nih.govnih.gov. Furthermore, this compound induces the accumulation of immature N-glycans on VEGFR2, suggesting interference with its glycosylation, a process important for proper protein folding and trafficking nih.govnih.gov.
Disruption of Cholesterol Biosynthesis Pathways in Endothelial Cells
This compound's anti-angiogenic effects are also linked to its disruption of cholesterol biosynthesis and trafficking in endothelial cells frontiersin.orgpnas.orgbiotech-asia.orgmdpi.com. This compound has been shown to inhibit lanosterol 14α-demethylase, an enzyme involved in cholesterol synthesis in humans as well as ergosterol synthesis in fungi nih.govpnas.org. This inhibition can lead to a depletion of cholesterol in certain cellular compartments, particularly the plasma membrane, and an accumulation of cholesterol in late endosomes/lysosomes pnas.orgmdpi.comiiarjournals.org. This disruption of cholesterol homeostasis in endothelial cells appears to contribute to the inhibition of pathways essential for angiogenesis, such as the mTOR pathway grantome.compnas.orgaacrjournals.org. While the inhibition of cholesterol trafficking and mTOR are related, studies suggest they may be downstream of a common, yet unidentified, target nih.govaacrjournals.org. Replenishing cellular cholesterol can partially rescue the effects of this compound on endothelial cell proliferation and mTOR activity pnas.orgmdpi.com.
Molecular Target: Voltage-Dependent Anion Channel 1 (VDAC1) in Endothelial Cells
Emerging research suggests that Voltage-Dependent Anion Channel 1 (VDAC1) may be a molecular target of this compound in endothelial cells, contributing to its anti-angiogenic activity acs.org. VDAC1 is a porin channel found in the outer mitochondrial membrane that plays a role in regulating mitochondrial function and cellular metabolism. Studies have indicated that this compound can simultaneously target NPC1 and VDAC1, leading to synergistic inhibition of mTOR signaling and angiogenesis acs.org. Further characterization and validation of VDAC1 as a direct target and its downstream signaling are areas of ongoing research grantome.com.
Impact on Mitochondrial Metabolism and ATP Production
This compound has been shown to disrupt mitochondrial metabolism, leading to alterations in cellular energy levels. Studies have identified the mitochondrial protein voltage-dependent anion channel 1 (VDAC1) as a direct target of this compound in endothelial cells. pnas.orgnih.gov VDAC1 is crucial for regulating the passage of ions and small metabolites across the outer mitochondrial membrane, thereby influencing mitochondrial metabolism. pnas.org Inhibition of VDAC1 by this compound perturbs mitochondrial ATP production. pnas.orgresearchgate.net This disruption results in a decrease in cellular ATP levels. nih.gov
Research using human umbilical vein endothelial cells (HUVEC) demonstrated that this compound treatment leads to a rapid increase in both the AMP:ATP and ADP:ATP ratios, indicating a drop in cellular energy levels. nih.govresearchgate.net This effect on mitochondrial metabolism and ATP production is mediated through the interaction with VDAC1. pnas.orgnih.gov
Activation of AMP-activated Protein Kinase (AMPK)
The decrease in cellular ATP levels and the resultant increase in the AMP:ATP ratio induced by this compound lead to the activation of AMP-activated protein kinase (AMPK). pnas.orgnih.govnih.govresearchgate.net AMPK is a key energy-sensing protein that is activated under conditions of low cellular energy. nih.gov this compound-induced AMPK activation is a consequence of the altered energy state caused by the disruption of mitochondrial metabolism via VDAC1 inhibition. pnas.orgnih.govresearchgate.net
Studies have shown that VDAC1-knockout cells are resistant to AMPK activation by this compound, further supporting VDAC1 as the mediator of this effect. pnas.orgresearchgate.netnih.gov The activation of AMPK by this compound does not appear to occur through a calcium-dependent mechanism. researchgate.net
Inhibition of Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling
This compound has been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway. pnas.orgnih.govoncotarget.compnas.orgiiarjournals.orgiiarjournals.org mTOR is a crucial regulator of cell growth, proliferation, and angiogenesis. pnas.orgpnas.org The inhibition of mTOR by this compound is linked to its effects on mitochondrial metabolism and the subsequent activation of AMPK. pnas.orgnih.govresearchgate.netnih.gov
AMPK is known to down-regulate mTOR activity, partly through the direct phosphorylation of the regulatory-associated protein of mTOR (raptor). nih.gov Therefore, the activation of AMPK by this compound contributes to the observed inhibition of mTOR signaling. pnas.orgresearchgate.netnih.gov
Studies in endothelial cells have shown that this compound inhibits the phosphorylation of key downstream targets of mTORC1, such as p70S6K and 4E-BP1, in a dose-dependent manner. oncotarget.compnas.org It has also been suggested that this compound may affect mTORC2 activity, indicated by reduced phosphorylation of AKT. oncotarget.comiiarjournals.org The inhibition of mTOR signaling by this compound is considered a significant factor in its non-antifungal activities, including its anti-angiogenic and potential anti-cancer effects. pnas.orgnih.govoncotarget.compnas.orgiiarjournals.orgiiarjournals.org
Immunomodulatory Properties
This compound possesses immunomodulatory properties that are distinct from its antifungal action. springermedizin.despandidos-publications.comtjpr.org These effects may contribute to its therapeutic utility in certain inflammatory conditions. springermedizin.denih.govtandfonline.com
Suppression of T-lymphocyte Proliferation
This compound has demonstrated the ability to suppress T-lymphocyte proliferation in vitro. springermedizin.denih.govusu.edu Some studies suggest that the potency of this compound in inhibiting T-cell proliferation can be similar to that of cyclosporine under certain conditions. springermedizin.denih.gov The phenylpiperazine ring of this compound has been suggested to be related to this immunosuppressive effect. springermedizin.denih.gov
However, other research indicates that this compound may not alter the ability of naive T cells to proliferate or secrete cytokines under Th1 or Th2 deviating conditions in vitro. nih.govnih.gov This suggests that the reported inhibition of T-lymphocyte function might primarily reflect action on mature effector cells rather than an effect on the differentiation of naive T cells. nih.govnih.gov Studies evaluating cell proliferation using measures like 3[H]-thymidine uptake have shown that this compound can significantly inhibit the proliferation of both T and B cells in different immune models. usu.edu
Anti-inflammatory Effects
This compound has been reported to have anti-inflammatory effects both in vivo and in vitro. springermedizin.despandidos-publications.comnih.govtandfonline.com This property may contribute to its use in treating certain inflammatory skin disorders and other conditions with an inflammatory component. springermedizin.denih.govtandfonline.com
Possible mechanisms contributing to the anti-inflammatory effects include the inhibition of neutrophil chemotaxis and movement. springermedizin.denih.gov Additionally, this compound may inhibit the formation of pro-inflammatory metabolites, such as those produced by 5-lipoxygenase. springermedizin.denih.gov The phenylpiperazine ring of this compound has been implicated in its anti-inflammatory activity. springermedizin.denih.gov
Studies in mouse macrophage-like cells have investigated the effect of this compound on the production of pro-inflammatory substances like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). iiarjournals.org While this compound significantly reduced NO production, it was observed to enhance the production of PGE2, TNF-α, and IL-1β in LPS-stimulated cells. iiarjournals.org This suggests a differential regulation of pro-inflammatory substances by this compound in activated macrophages. iiarjournals.org
In a study involving allergic bronchopulmonary aspergillosis (ABPA), this compound treatment reduced eosinophilic airway inflammation and systemic immune activation. nih.gov
Modulation of Cytokine and Chemokine Production
This compound can modulate the production of various cytokines and chemokines. springermedizin.despandidos-publications.comtjpr.orgnih.govresearchgate.net This modulation is part of its immunomodulatory effects. spandidos-publications.comtjpr.org
Studies have shown that this compound can suppress the accumulation of messenger RNAs (mRNAs) for TNF-α and interferon-gamma (IFN-γ) in human lymphoid cells under certain conditions. spandidos-publications.comnih.gov It has also been reported to inhibit the TNF-α-induced expression of CXCL10 in oral fibroblasts. spandidos-publications.com
In a murine model of human rhinovirus infection, oral administration of this compound reduced acute lung inflammation by decreasing the levels of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, IL-1β, CXCL1/KC, and CCL2. nih.govresearchgate.net This was correlated with a reduction in viral load. nih.govresearchgate.net
Research on the immunomodulatory activity of this compound in the lungs of healthy mice demonstrated a significant modulatory effect on a range of immunological molecules. tjpr.org While pulmonary levels of some anti-inflammatory molecules like IL-4, IL-10, and IL-13 were higher after this compound treatment, certain chemokines in polymorphonuclear leukocytes, such as MIP-1α, MIP-2, and eotaxin, were upregulated. tjpr.org Conversely, levels of IL-1β, IL-15, IL-2, IL-1α, and VEGF were downregulated. tjpr.org These findings indicate that this compound can exert a marked immunomodulatory effect at the pulmonary level, influencing both pro- and anti-inflammatory mediators. tjpr.org
Data on Cytokine and Chemokine Modulation by this compound:
| Molecule | Effect in Human Lymphoid Cells (mRNA accumulation) | Effect in Oral Fibroblasts (TNF-α induced expression) | Effect in Murine HRV Infection (Pulmonary levels) | Effect in Healthy Mouse Lungs (Pulmonary levels) |
| TNF-α | Suppressed spandidos-publications.comnih.gov | Inhibited CXCL10 expression induced by TNF-α spandidos-publications.com | Decreased nih.govresearchgate.net | Upregulated tjpr.org |
| IFN-γ | Suppressed spandidos-publications.comnih.gov | Not significantly blocked springermedizin.de | Not specified | Upregulated tjpr.org |
| IL-6 | Not specified | Not specified | Decreased nih.govresearchgate.net | Upregulated tjpr.org |
| IL-1β | Not specified | Not specified | Decreased nih.govresearchgate.net | Downregulated tjpr.org |
| CXCL1/KC | Not specified | Not specified | Decreased nih.govresearchgate.net | Upregulated tjpr.org |
| CCL2 | Not specified | Not specified | Decreased nih.govresearchgate.net | Upregulated tjpr.org |
| IL-4 | Suppressed nih.gov | Not specified | Not specified | Higher levels tjpr.org |
| IL-5 | Suppressed nih.gov | Not specified | Not specified | Upregulated tjpr.org |
| IL-10 | Suppressed nih.gov | Not specified | Not specified | Higher levels tjpr.org |
| IL-13 | Suppressed nih.gov | Not specified | Not specified | Higher levels tjpr.org |
| MIP-1α | Not specified | Not specified | Not specified | Upregulated tjpr.org |
| MIP-2 | Not specified | Not specified | Not specified | Upregulated tjpr.org |
| Eotaxin | Not specified | Not specified | Not specified | Upregulated tjpr.org |
| IL-12p70 | Not specified | Not specified | Not specified | Upregulated tjpr.org |
| LIF | Not specified | Not specified | Not specified | Upregulated tjpr.org |
| IL-15 | Not specified | Not specified | Not specified | Downregulated tjpr.org |
| IL-2 | Suppressed nih.gov | Not specified | Not specified | Downregulated tjpr.org |
| IL-1α | Not specified | Not specified | Not specified | Downregulated tjpr.org |
| VEGF | Not specified | Not specified | Not specified | Downregulated tjpr.org |
Inhibition of Neutrophil Chemotaxis and Interleukin-8 Production
This compound has been shown to possess anti-inflammatory properties, which are partly attributed to its effects on neutrophil function and cytokine production. Studies indicate that this compound can inhibit neutrophil chemotaxis, the directed movement of neutrophils towards inflammatory signals biotech-asia.orgresearchgate.netnih.govresearchgate.netresearchgate.net. This inhibition of neutrophil migration is considered a potential mechanism contributing to its anti-inflammatory effects researchgate.netresearchgate.net.
Furthermore, this compound has been reported to inhibit the production of interleukin-8 (IL-8) biotech-asia.orgresearchgate.netnih.govresearchgate.netresearchgate.net. IL-8 is a potent chemokine that plays a crucial role in attracting neutrophils to sites of inflammation. By reducing IL-8 production, this compound may decrease the recruitment of neutrophils, thereby mitigating inflammatory responses researchgate.netresearchgate.net. Research suggests that this inhibitory effect on neutrophil chemotaxis and IL-8 production may be linked to the inhibition of 5-lipoxygenase activity and the subsequent reduction in the formation of pro-inflammatory metabolites like leukotrienes biotech-asia.orgresearchgate.netnih.govresearchgate.netnih.gov. Studies have observed that this compound attenuates leukotriene B4 (LTB4) production in activated human neutrophils, and this interference with LTB4 production may lead to a secondary inhibition of calcium influx, which is important for neutrophil activation and function nih.gov.
Data from research indicates that this compound's potency in suppressing T-lymphocyte proliferation is comparable to that of cyclosporine in vitro, although it did not significantly block interferon-gamma and tumor necrosis factor-alpha nih.govd-nb.info. The phenylpiperazine ring structure of this compound has been suggested to contribute to its anti-inflammatory activity nih.gov.
Reversal of P-glycoprotein-related Resistance
P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, plays a significant role in multidrug resistance in various contexts, including cancer and infectious diseases. P-gp actively pumps a wide range of substrates, including many therapeutic drugs, out of cells, thereby reducing their intracellular concentration and efficacy wikipedia.orgasm.orgresearchgate.net.
This compound has been demonstrated to reverse P-gp-mediated resistance in vitro asm.orgiiarjournals.orgnih.govumaryland.edunih.gov. In the late 20th century, studies showed that this compound could reverse the resistance associated with P-gp substrates such as paclitaxel, docetaxel, vinblastine, daunorubicin, and doxorubicin (B1662922) in a concentration-dependent manner in vitro asm.orgiiarjournals.orgnih.gov. This reversal effect is attributed to this compound's ability to interact with P-gp, acting as either a substrate or an inhibitor of the transporter asm.orgnih.gov.
Research using cells transfected with MDR1 cDNA has shown that this compound at concentrations like 100 µM can affect the transport of vinblastine, daunorubicin, and doxorubicin asm.org. Cellular pharmacokinetic studies have further analyzed this reversal effect, demonstrating that this compound increases the intracellular accumulation of these P-gp substrates nih.gov. This increased intracellular concentration is a key factor in overcoming P-gp-mediated resistance nih.gov.
Clinical observations and studies also support the interaction between this compound and P-gp. For instance, coadministration of this compound with known P-gp substrates like digoxin (B3395198) and quinidine (B1679956) has been shown to reduce their renal clearance in humans, suggesting inhibition of P-gp activity in the kidney umaryland.edu. The increased systemic exposure of cimetidine, another organic cation and likely P-gp substrate, when coadministered with this compound further supports the inhibition of P-gp-mediated renal tubular secretion umaryland.edu.
While this compound is suggested to be a P-gp substrate itself based on increased brain accumulation in mdr1a-deficient mice, it also functions as an inhibitor of both murine mdr1a and mdr1b P-gp nih.gov. Given the functional equivalence of murine mdr1a and mdr1b to human MDR1, it is likely that this compound also inhibits human MDR1 function nih.gov.
Data illustrating the reversal of resistance by this compound in vitro:
| Anticancer Drug | Cell Line | Observation | Source |
| Daunorubicin | Murine acute leukemia (multidrug-resistant) | Reversal of resistance in vitro | asm.org |
| Daunorubicin | P388/ADR and K562/ADR cells | Reversed P-gp-mediated drug resistance | umaryland.edu |
| Adriamycin | P388/ADR and K562/ADR cells | Reversed P-gp-mediated drug resistance | umaryland.edu |
| Etoposide | P388/ADR and K562/ADR cells | Reversed P-gp-mediated drug resistance | umaryland.edu |
| Vinblastine | LLC-GA5-COL150 (MDR1-transfected) | Increased intracellular accumulation, transport affected | asm.orgnih.gov |
| Daunorubicin | LLC-GA5-COL150 (MDR1-transfected) | Increased intracellular accumulation, transport affected | asm.orgnih.gov |
| Doxorubicin | LLC-GA5-COL150 (MDR1-transfected) | Increased intracellular accumulation, transport affected | asm.orgnih.gov |
This table presents data points from the search results indicating the reversal of P-gp-mediated resistance by this compound in various experimental settings.
Inhibition of Oxysterol-Binding Protein (OSBP) for Antiviral Activity
Beyond its antifungal and anti-inflammatory effects, this compound has demonstrated antiviral activity against a range of viruses, particularly positive-sense single-stranded RNA (+ssRNA) viruses like enteroviruses and hepatitis C virus (HCV) nih.govresearchgate.netbiorxiv.orgmdpi.commdpi.comasm.org. A key molecular target identified for this antiviral activity is the oxysterol-binding protein (OSBP) and its related protein 4 (ORP4) nih.govresearchgate.net.
OSBP is a host protein involved in the non-vesicular transport of lipids, specifically the shuttling of cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI4P) between cellular membranes, such as the endoplasmic reticulum (ER) and the Golgi apparatus nih.govresearchgate.net. This lipid exchange function is crucial for the formation of viral replication organelles, membrane structures where many +ssRNA viruses replicate their RNA genomes nih.govresearchgate.netmdpi.com.
Research has shown that this compound directly binds to OSBP and inhibits its function nih.govresearchgate.netmdpi.comfishersci.iemedchemexpress.com. This inhibition disrupts the normal lipid trafficking mediated by OSBP, leading to alterations in membrane composition, such as increased PI4P levels at the Golgi or replication organelles and inhibited accumulation of cholesterol at these sites nih.govresearchgate.net. These membrane alterations likely perturb the formation and function of viral replication organelles, thereby inhibiting viral RNA replication nih.govresearchgate.netmdpi.com.
Studies have demonstrated that this compound inhibits the replication of various enteroviruses, including poliovirus, coxsackievirus, enterovirus-71, and rhinovirus, by targeting OSBP/ORP4 nih.govresearchgate.net. The antiviral effects of this compound can be counteracted by overexpression of OSBP or ORP4, further supporting these proteins as molecular targets nih.govresearchgate.net. Similarly, this compound inhibits HCV replication, which also relies on OSBP function nih.gov.
The antiviral mechanism through OSBP inhibition appears to be distinct from this compound's antifungal mechanism, which primarily involves inhibiting fungal ergosterol biosynthesis via lanosterol 14α-demethylase biorxiv.orgmims.com. While this compound may also interfere with cholesterol homeostasis in host cells due to its effect on a related enzyme, the direct targeting of OSBP represents a separate pathway for its antiviral effects biorxiv.org.
Studies investigating the antiviral activity and mechanism of this compound have utilized various approaches, including cell-based assays and the selection of resistant viral mutants. For example, resistance to this compound in enterovirus-71 has been linked to mutations in the viral 3A protein, which is involved in the formation of replication organelles and interacts with host factors like OSBP asm.org.
Data supporting OSBP inhibition as an antiviral mechanism:
| Virus Family/Genus | Specific Viruses Tested | Effect of this compound | Key Mechanism | Source |
| Picornaviridae | Poliovirus, Coxsackievirus, Enterovirus-71, Rhinovirus | Inhibits replication (low-micromolar EC50s) | Targets OSBP/ORP4, inhibits viral RNA replication | nih.govresearchgate.netasm.org |
| Flaviviridae | Hepatitis C virus (HCV) | Inhibits replication (EC50s comparable to enteroviruses) | Relies on OSBP function | nih.gov |
| Coronaviridae | SARS-CoV-2 | Demonstrated antiviral activity in vitro (micromolar EC50s) | May involve OSBP inhibition, cholesterol homeostasis, NPC1 binding biorxiv.orgmdpi.comresearchgate.net | biorxiv.orgmdpi.comresearchgate.net |
| Togaviridae | Chikungunya virus (CHIKV) | Potent inhibitor of replication in vitro | May involve OSBP inhibition | mdpi.com |
This table summarizes research findings on the antiviral activity of this compound and its link to OSBP inhibition for various viruses.
Pharmacokinetics and Pharmacodynamics of Itraconazole in Research
Advanced Pharmacodynamic Studies
Pharmacodynamic studies investigate the relationship between drug concentration and its antifungal effects. For itraconazole (B105839), research focuses on correlating in vitro findings with in vivo outcomes and identifying key parameters that predict fungal eradication.
Correlation of In Vitro Activity with In Vivo Efficacy
Studies aim to bridge the gap between this compound's effectiveness in laboratory settings (in vitro) and its performance within a living organism (in vivo). Research involves developing in vitro-in vivo correlation (IVIVC) models to predict in vivo pharmacokinetic performance from in vitro dissolution testing. nih.govpharmaexcipients.com For instance, an FDA level A IVIVC has been successfully developed for amorphous solid dispersion this compound tablets, assessing the impact of formulation and processing factors on human pharmacokinetics. nih.govpharmaexcipients.com This model can predict in vivo pharmacokinetic performance based on in vitro dissolution data. nih.govpharmaexcipients.com Another IVIVC model for Sporanox and SUBA-itraconazole formulations has been established, providing insight into how gastrointestinal pH and transit times influence in vivo dissolution and exposure. researchgate.netresearchgate.net
Pharmacodynamic Parameters (e.g., AUC/MIC, Cmax/MIC) in Fungal Eradication
Pharmacodynamic parameters, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the minimum inhibitory concentration (Cmax/MIC), are investigated to determine their correlation with antifungal efficacy. For triazoles, including this compound, AUC/MIC is considered an appropriate pharmacodynamic parameter to demonstrate antimicrobial activity due to their extensive post-antifungal effect. windows.net Research suggests that for 50% maximal effect, an AUC/MIC value around 25 is reported for the triazole class. windows.net Studies comparing conventional this compound and supra bioavailable this compound have evaluated AUC/MIC > 25. windows.net Pharmacodynamic modeling has indicated that AUC:MIC, Cmax:MIC, and minimum plasma concentration (Cmin):MIC equally correlated with antifungal efficacy for the treatment of oropharyngeal candidiasis in HIV-infected children. researchgate.net While in vivo pharmacodynamic data for this compound are considered scant, studies in patients with fungal infections in intensive care units have observed that a higher AUC(0-24) correlated with a better outcome, suggesting the importance of achieving sufficiently high AUC(0-24)/MIC ratios. nih.gov
Metabolism of this compound
This compound undergoes extensive metabolism in the liver, which significantly influences its pharmacokinetic profile.
Role of Cytochrome P450 Enzymes, particularly CYP3A4
Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of this compound. In vitro studies have demonstrated that CYP3A4 is the major enzyme involved in this process. fda.gov CYP3A4 is responsible for the metabolism of a large number of compounds and is susceptible to inhibition and induction by various substances. tandfonline.commedsafe.govt.nz this compound itself acts as a substrate and inhibitor of CYP3A4, affecting its own metabolic clearance and that of other drugs. frontiersin.org The inhibition of CYP3A4 by this compound can lead to significant drug interactions. tandfonline.commedsafe.govt.nz Research has investigated the inhibitory profiles of this compound on CYP3A4 variants, suggesting that genetic variations in CYP3A4 may contribute to interindividual differences in drug interactions mediated by CYP3A4 inhibition. researchgate.net
Identification and Activity of Major Metabolites (e.g., Hydroxythis compound)
This compound is extensively metabolized into a large number of metabolites. fda.gov The main metabolite is hydroxy-itraconazole (also known as 14-hydroxythis compound). fda.govnih.govasm.org Hydroxy-itraconazole has shown in vitro antifungal activity comparable to that of the parent compound, this compound. fda.gov Trough plasma concentrations of hydroxy-itraconazole are typically about twice those of this compound. fda.gov Research confirms hydroxy-itraconazole as a known human metabolite of this compound, found in tissues like the kidney and liver. nih.gov Studies have also focused on developing analytical methods for the simultaneous determination of this compound and hydroxy-itraconazole in biological samples for pharmacokinetic studies. researchgate.net The ratio of hydroxy-itraconazole to this compound concentrations can vary depending on the compartment studied, with higher metabolite concentrations observed in plasma and epithelial lining fluid compared to alveolar cells. asm.org
Advanced Pharmacogenomics of this compound
Pharmacogenomics explores the influence of genetic variations on drug response. For this compound, research in this area is still developing. Studies on the pharmacogenomic influences on this compound, posaconazole (B62084), and isavuconazole (B1672201) are currently minimal and primarily limited to their inhibitory effects on CYP3A4 in individuals expressing CYP3A5 variants. nih.govtandfonline.comresearchgate.net While genetic polymorphisms in CYP enzymes (like CYP2C9, CYP2C19, and CYP3A5) can lead to variations in the efficacy and safety of triazole antifungal agents, the specific pharmacogenomic considerations for this compound appear less pronounced compared to other triazoles like voriconazole (B182144), which interacts with several polymorphic CYPs, notably CYP2C19. nih.govtandfonline.com Some research suggests that gender might have a significant influence on this compound pharmacokinetics, potentially due to differences in absorption, pre-systemic metabolism, and distribution, warranting further pharmacogenomic analysis. frontiersin.org
Influence of Genetic Polymorphisms on Drug Disposition
Genetic polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, can significantly influence the disposition of drugs metabolized by these pathways, including this compound. This compound is primarily metabolized by CYP3A4. oup.com However, CYP3A5, while having high sequence identity with CYP3A4, can also contribute to drug metabolism and may represent a significant fraction of total hepatic CYP3A activity in a substantial portion of the population. researchgate.net
Research indicates that the inhibitory potency of this compound for CYP3A-catalyzed drug metabolism can be significantly impacted by CYP3A5 genotype and expression level. nih.govresearchgate.net The inhibitory effect of this compound for CYP3A4 is approximately ninefold greater than for CYP3A5 in in vitro studies using recombinant human CYP3A5/CYP3A4 microsomes. researchgate.net This difference in inhibitory potency between CYP3A4 and CYP3A5 can lead to variations in the observed magnitude of CYP3A-mediated drug-drug interactions in humans depending on CYP3A5 expression. nih.gov
One study investigating the interaction between tacrolimus (B1663567) (a CYP3A substrate) and this compound in patients with connective tissue disease found that dose-adjusted tacrolimus concentrations were significantly higher in patients with the CYP3A5*3/3 genotype (non-expressors) compared to those with the CYP3A51 allele (expressors). nih.gov While this study focused on tacrolimus disposition, it highlights how this compound's inhibitory effect on CYP3A pathways is modulated by the patient's CYP3A5 genotype. nih.gov
Impact on Efficacy and Safety Profiles
The influence of genetic polymorphisms on the efficacy and safety profiles of this compound is an area of ongoing research. Genetic polymorphisms in CYP enzymes, including CYP3A5, have the potential to lead to population-specific variations in drug efficacy and safety. nih.govresearchgate.net
While direct studies specifically linking CYP3A5 polymorphisms to variations in this compound's efficacy in treating fungal infections are minimal nih.govresearchgate.net, the impact of these polymorphisms on drug disposition can indirectly affect therapeutic outcomes. If genetic variations lead to lower this compound exposure, it could potentially result in reduced efficacy, particularly in treating serious or resistant fungal infections. Conversely, higher exposure due to genetic factors or drug interactions influenced by polymorphisms could theoretically increase the risk of dose-related adverse effects.
Research on other triazole antifungals, such as voriconazole, has shown significant pharmacogenomic considerations related to polymorphic CYPs, notably CYP2C19, impacting efficacy and safety. nih.gov For this compound, the focus concerning genetic polymorphisms and safety/efficacy profiles in research has been more on its role in drug-drug interactions influenced by CYP3A5 status rather than a direct impact of CYP3A5 on this compound's own therapeutic effect or toxicity.
For example, in the study involving tacrolimus and this compound, while CYP3A5 genotype influenced tacrolimus levels when co-administered with this compound, the increase rate of dose-adjusted tacrolimus concentration did not differ significantly between CYP3A5 genotypes. nih.gov However, the study suggested that in CYP3A53/3 patients, where tacrolimus metabolism relies solely on CYP3A4, the combination with this compound might lead to a higher risk of acute renal dysfunction due to elevated tacrolimus levels. nih.gov This illustrates an indirect impact on safety profiles mediated by the interaction between this compound, a co-administered drug, and the patient's CYP3A5 genotype.
Interaction with CYP3A5 Variants
The most common non-functional variant of CYP3A5 is CYP3A53, which results in a splicing defect and lack of functional protein expression. Individuals homozygous for CYP3A53/3 are considered CYP3A5 non-expressors, while those with at least one CYP3A51 allele express functional enzyme. researchgate.net
Studies have shown that the inhibitory effect of this compound on CYP3A activity can differ based on the CYP3A5 genotype of the individual or the liver microsomes studied. nih.govresearchgate.net this compound is a weaker inhibitor of CYP3A5 compared to CYP3A4. nih.govresearchgate.net This difference in inhibitory potency is substrate-dependent. nih.govresearchgate.net
The clinical implication of this interaction is particularly relevant when this compound is co-administered with drugs that are substrates for both CYP3A4 and CYP3A5. The effect of this compound on the pharmacokinetics of such co-administered drugs can vary depending on the patient's CYP3A5 genotype. For example, the interaction between clopidogrel (B1663587) (a drug metabolized by CYP3A) and this compound was found to differ according to CYP3A5 genotype, with individuals having the CYP3A5 non-expressor genotype being potentially more vulnerable to the drug interaction. cmaj.ca
The following table summarizes some research findings related to this compound's interaction with CYP3A and genetic polymorphisms:
| Study Focus | Key Finding Related to CYP3A5 and this compound | Citation |
| Pharmacogenomics of triazole antifungals | Studies on pharmacogenomic influences on this compound are minimal and limited to inhibitory effects on CYP3A4 in CYP3A5 variant expressors. | nih.govresearchgate.net |
| Effect of CYP3A5 expression on CYP3A inhibition by this compound (in vitro) | Inhibitory potency (IC50) of this compound for CYP3A-catalyzed metabolism is significantly higher in HLMs with CYP3A51/1 and 1/3 genotypes vs 3/3. This compound is a weaker inhibitor of CYP3A5 than CYP3A4. | nih.govresearchgate.net |
| Interaction between tacrolimus and this compound in CTD patients | Dose-adjusted tacrolimus C12h with this compound was higher in CYP3A53/3 patients; suggests higher risk of renal dysfunction in 3/3 patients with this combination. | nih.gov |
| Interaction between clopidogrel and this compound | Drug interaction differed by CYP3A5 genotype; non-expressors potentially more vulnerable. | cmaj.ca |
Itraconazole Resistance: Mechanisms and Molecular Basis
Mechanisms of Fungal Resistance to Itraconazole (B105839)
Fungal resistance to this compound primarily arises through modifications of the target enzyme, lanosterol (B1674476) 14α-demethylase, or through the increased activity of drug efflux pumps. Multiple mechanisms can coexist within a single fungal isolate, contributing to higher levels of resistance. nih.gov
Alterations in Lanosterol 14α-Demethylase (CYP51A/ERG11)
This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis. nih.govscielo.broup.com Alterations in the gene encoding this enzyme, CYP51A in Aspergillus fumigatus or ERG11 in Candida species, are a common mechanism of resistance. nih.govnih.govscielo.broup.comasm.orgoup.com
Point mutations in the CYP51A or ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, affecting the binding affinity of this compound. nih.govscielo.broup.comoup.comoup.comasm.orgasm.orgnih.govnih.govasm.orgresearchgate.netbiorxiv.org Specific amino acid substitutions at certain codons are frequently associated with this compound resistance. In Aspergillus fumigatus, mutations at glycine (B1666218) 54 (G54) and methionine 220 (M220) in CYP51A are well-documented. nih.govoup.comoup.comoup.comasm.orgasm.orgnih.govnih.govasm.orgresearchgate.net
Mutations at codon G54, such as G54E, G54K, G54R, and G54W, have been linked to cross-resistance to this compound and posaconazole (B62084). oup.comoup.comasm.orgasm.orgasm.org Substitutions at methionine 220 (M220), including M220V, M220K, M220T, and M220I, are associated with this compound resistance and can lead to reduced susceptibility to other azoles like voriconazole (B182144) and ravuconazole, although the pattern can vary depending on the specific substitution. oup.comoup.comasm.orgasm.orgasm.org These mutations are thought to interfere with azole binding by altering the conformation of the enzyme's active site or access channels. oup.com
In Candida species, mutations in the ERG11 gene also contribute to azole resistance, including this compound. scielo.broup.comuthsc.edu While many ERG11 mutations have been identified, their specific impact on this compound susceptibility can vary, and some mutations may have a more significant effect on fluconazole (B54011) resistance than this compound resistance. uthsc.edu
Here is a table summarizing some key point mutations in A. fumigatus CYP51A associated with this compound resistance:
| Amino Acid Position | Common Substitutions | Associated Resistance Profile | Fungal Species | Citation |
| G54 | E, K, R, W | This compound and Posaconazole cross-resistance | Aspergillus fumigatus | oup.comoup.comasm.orgasm.orgasm.org |
| M220 | V, K, T, I | This compound resistance, variable cross-resistance to other azoles | Aspergillus fumigatus | oup.comoup.comasm.orgasm.orgasm.org |
Increased expression of the ERG11 or CYP51A gene can lead to an elevated production of the target enzyme, lanosterol 14α-demethylase. nih.govscielo.brasm.orgoup.comuthsc.eduresearchgate.netfrontiersin.orgnih.govplos.orgplos.orgmdpi.com This overexpression can effectively titrate the available this compound, reducing its inhibitory effect even if the drug can still bind to the enzyme. mdpi.com Overexpression of ERG11 has been reported as a mechanism of this compound resistance in Candida species, including Candida krusei. scielo.brfrontiersin.orgnih.govplos.org In Aspergillus fumigatus, increased CYP51A expression, sometimes in combination with point mutations, can contribute to resistance. nih.govasm.orgoup.com Studies have shown that higher levels of ERG11 mRNA are present in this compound-resistant isolates compared to susceptible ones. frontiersin.orgnih.govplos.org
Upregulation of Drug Efflux Pumps
Fungal cells can develop resistance by actively pumping this compound out of the cell, thereby reducing its intracellular concentration below therapeutic levels. nih.govnih.govscielo.brasm.orgoup.comoup.comresearchgate.netplos.orgmdpi.combiotechmedjournal.comnih.govoup.comresearchgate.netresearchgate.netnih.govijdvl.comnih.govresearchgate.net This is mediated by membrane-associated efflux pumps belonging to two major superfamilies: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.govscielo.brasm.orgoup.comresearchgate.netplos.orgmdpi.combiotechmedjournal.comnih.govoup.com Upregulation of the genes encoding these transporters is a significant mechanism of this compound resistance. nih.govnih.govscielo.brasm.orgoup.comresearchgate.netplos.orgresearchgate.netijdvl.com
ABC transporters are ATP-dependent pumps that efflux a wide range of substrates, including antifungal drugs. nih.govbiotechmedjournal.com Several ABC transporters have been implicated in this compound resistance in various fungal species. In Candida dubliniensis, overexpression of CdCDR1 has been shown to contribute to this compound resistance. nih.gov In Aspergillus fumigatus, the ABC transporter AfuMDR4 has been found to be overexpressed in some this compound-resistant isolates. asm.orgbiotechmedjournal.comrutgers.edunih.gov Other ABC transporters such as PDR1, MDR2, MDR3, and MDR4 have been associated with azole resistance, including this compound, in species like Trichophyton rubrum. researchgate.netplos.orgresearchgate.netijdvl.comnih.gov For instance, TruMDR2 in T. rubrum has been highlighted as a major contributor to this compound resistance. researchgate.netnih.gov The ABC transporter AtrF in A. fumigatus has also been shown to be upregulated in the presence of this compound in a resistant clinical isolate. nih.govresearchgate.net
MFS transporters are another class of efflux pumps that utilize the proton motive force to transport substrates across the membrane. biotechmedjournal.comnih.govoup.com While generally less characterized than ABC transporters in the context of this compound resistance, some MFS transporters have been linked to reduced susceptibility. AfuMDR3, an MFS transporter in Aspergillus fumigatus, has shown constitutive high-level expression or induction upon exposure to this compound in resistant mutants. nih.govasm.orgbiotechmedjournal.comoup.comrutgers.edunih.gov In dermatophytes like Trichophyton rubrum, the MFS-type transporter MFS1 (TruMFS1) has been shown to confer resistance to several azoles, including this compound, when overexpressed. nih.gov
Here is a table listing some efflux pumps involved in fungal resistance to this compound:
| Transporter Type | Example Transporters | Fungal Species | Citation |
| ABC Superfamily | CdCDR1 | Candida dubliniensis | nih.gov |
| ABC Superfamily | AfuMDR4 | Aspergillus fumigatus | asm.orgbiotechmedjournal.comrutgers.edunih.gov |
| ABC Superfamily | PDR1, MDR2, MDR3, MDR4 | Trichophyton rubrum, other dermatophytes | researchgate.netplos.orgijdvl.com |
| ABC Superfamily | TruMDR2 | Trichophyton rubrum | researchgate.netnih.gov |
| ABC Superfamily | AtrF | Aspergillus fumigatus | nih.govresearchgate.net |
| MFS Superfamily | AfuMDR3 | Aspergillus fumigatus | nih.govasm.orgbiotechmedjournal.comoup.comrutgers.edunih.gov |
| MFS Superfamily | MFS1 (TruMFS1) | Trichophyton rubrum, other dermatophytes | plos.orgijdvl.comnih.gov |
Mutations in Sterol C5,6-Desaturase (ERG3)
Mutations in the ERG3 gene, which encodes the sterol C5,6-desaturase, contribute to azole resistance, including resistance to this compound. In the presence of azoles, the inhibition of 14α-demethylase results in the accumulation of methylated sterols. The C5,6-desaturase enzyme normally converts these intermediates into toxic products. However, if the ERG3 gene is mutated, the synthesis of these toxic products is prevented, allowing the fungal cell to survive and exhibit azole resistance infectiologyjournal.com. This mechanism, while less frequent than alterations in the target enzyme or efflux pumps, has been observed in some clinical strains of Candida albicans infectiologyjournal.com. Loss-of-function mutations in ERG3 have been shown to confer azole resistance in nearly every Candida species researchgate.net. Studies in Candida dubliniensis have confirmed that the loss of function of CdErg3p was a primary mechanism of in vitro-generated this compound resistance in several derivatives nih.gov.
Other Genetic and Regulatory Mechanisms in Resistance Development
Beyond target enzyme modifications and ERG3 mutations, other genetic and regulatory mechanisms contribute to this compound resistance. A significant mechanism involves the reduced intracellular concentration of this compound due to the expression of efflux pumps oup.com. In Candida species, these efflux pumps are encoded by two gene families: the CDR genes of the ATP-binding cassette (ABC) superfamily and the MDR genes of the major facilitators class oup.com. Upregulation of CDR1, CDR2, and MDR1 has been demonstrated in azole-resistant C. albicans oup.com. Overexpression of these genes can increase the activity of these pumps, leading to azole resistance infectiologyjournal.com. This increase can result from mutations in transcription factors such as TAC1 and MRR1, which control the expression of CDR and MDR1 genes, respectively infectiologyjournal.com. In Aspergillus fumigatus, this compound-resistant strains have shown upregulation of atrF and AfuMDR4 oup.com. High-level this compound resistance in A. fumigatus has been linked to the overexpression of the drug efflux transporters AfuMDR3 and AfuMDR4 nih.gov. These genes can be constitutively overexpressed or induced upon exposure to this compound nih.gov. Other non-cyp51 gene loci, including ATP-binding cassette transporters (Cdr1B or abcG1), AtrR, Hmg1, HapE, and FfmA, have also been recently reported to be involved in resistance in Aspergillus species mdpi.com. Biofilm formation is also a significant drug-resistance mechanism that can enhance microbial resistance or promote other mechanisms like the drug exporter pump mdpi.com.
Cross-Resistance Patterns with Other Azole Antifungals
Cross-resistance, where resistance to one azole confers resistance to others, is a notable phenomenon in antifungal therapy. The patterns of cross-resistance among azole compounds can vary depending on the fungal species and the specific resistance mechanism involved oup.com. While complete cross-resistance between triazoles has been observed in Candida glabrata, this pattern does not necessarily exist in other species like C. krusei oup.com.
In Aspergillus fumigatus, cross-resistance between azole drugs is dependent on specific mutations in cyp51A asm.org. A substitution of glycine at position 54 (G54) of Cyp51A can confer cross-resistance between this compound and posaconazole asm.org. Substitutions at methionine at position 220 (M220) or a tandem duplication in the cyp51A promoter combined with a substitution at leucine (B10760876) at position 98 for histidine can result in cross-resistance to all tested azole drugs asm.org. The absence of cross-resistance between this compound and voriconazole in some clinical isolates of A. fumigatus has been attributed to differences in their chemical structures and how they bind to the Cyp51A enzyme oup.com. Voriconazole is a relatively compact molecule compared to this compound, which has an extended side chain, suggesting different binding residues are involved oup.com.
Clinically significant cross-resistance to other azoles can occur in fluconazole-resistant isolates of C. albicans nih.gov. However, initially, most isolates may not be cross-resistant, and the detection of cross-resistant isolates is associated with a history of greater prior azole exposure nih.gov. Patients treated for fluconazole-resistant candidosis for longer durations and with greater cumulative doses of this compound solution tend to become infected with increasingly cross-resistant isolates of C. albicans nih.gov.
Strategies to Overcome this compound Resistance
Combating this compound resistance requires multifaceted approaches, including the development of novel therapies and targeting alternative fungal pathways.
Novel Combination Therapies
Combinatorial therapy, involving the use of multiple drugs, is a promising strategy to enhance treatment effectiveness and mitigate the emergence of resistance jmb.or.kr. This approach can target multiple biological pathways simultaneously, making it more difficult for fungi to develop resistance mdpi.com. Combining antifungal therapies with host-targeted strategies may also improve patient outcomes by reducing fungal virulence and resistance mdpi.com. For instance, certain phytochemicals, such as curcumin, have been shown to enhance the effectiveness of this compound e-jmi.org. Combination therapy using medicinal plant extracts alongside conventional antifungal drugs offers a potential strategy for combating drug resistance e-jmi.org. Inhibitors of calcineurin, efflux pumps, and heat-shock protein 90 have been identified as potential agents for use in combination therapies to potentiate the activity of azoles nih.gov.
Targeting Alternative Fungal Pathways
Targeting alternative fungal pathways distinct from the ergosterol biosynthesis pathway offers another avenue to overcome this compound resistance. Since fungi are eukaryotic, identifying targets with minimal impact on human cells is crucial mdpi.com. Efforts are underway to discover and develop new natural and synthetic antimicrobial agents that act through novel mechanisms jmb.or.kr. Targeting enzymes in the trehalose (B1683222) pathway, for example, is considered a potential strategy, as it may have limited adverse effects on human metabolism dovepress.com. Trehalose is an important alternative carbon source for some fungi, and inhibiting its biosynthesis could be detrimental to fungal survival dovepress.com. Additionally, targeting downstream effectors or substrates in signaling pathways like the calcineurin pathway appears to be a powerful antifungal strategy dovepress.com. Heat-shock protein 90 (Hsp90) is known to regulate azole resistance, and interfering with the Hsp90 circuit can lower fungal susceptibility to antimicrobial agents jmb.or.kr. Inhibiting Hsp70, another molecular chaperone, has also been suggested as a way to enhance antifungal efficacy, particularly against caspofungin-resistant A. fumigatus, by impairing Hsp90 function dovepress.com. Disrupting fungal biofilms, which contribute to drug resistance, is also a potential strategy mdpi.com.
Structure Activity Relationships Sar and Structural Biology of Itraconazole
Impact of Chiral Centers and Stereoisomers on Activity
The presence of three chiral centers in itraconazole (B105839) leads to stereoisomers that exhibit differential biological activities. scispace.comaacrjournals.orgresearchgate.net Studies have investigated the impact of these stereocenters on both desired therapeutic effects, such as antiangiogenic activity, and potential liabilities, such as hepatotoxicity. scispace.comaacrjournals.org
Divergence of Antiangiogenic Activity Among Stereoisomers
Research has demonstrated that the four cis-stereoisomers of this compound exhibit varying potencies in inhibiting angiogenesis. IT-A (2S,4R,2′R) and IT-C (2S,4R,2′S) have been found to be more potent inhibitors of angiogenesis compared to IT-B (2R,4S,2′R) and IT-D (2R,4S,2′S) in in vitro assays using human umbilical vein endothelial cells (HUVEC) proliferation and tube formation. scispace.comaacrjournals.orgnih.govaacrjournals.org This suggests that the stereochemistry at the 2 and 4 positions of the dioxolane ring plays a significant role in determining antiangiogenic potency. scispace.comaacrjournals.org Geometric isomerism (cis vs. trans) also appears to play a more significant role than chirality in antiangiogenic activity, with cis-isomers generally being more potent than trans-stereoisomers. researchgate.net
| Stereoisomer | Configuration (2, 4, 2') | Antiangiogenic Activity (Relative Potency) |
| IT-A | 2S,4R,2′R | More potent |
| IT-B | 2R,4S,2′R | Less potent |
| IT-C | 2S,4R,2′S | More potent |
| IT-D | 2R,4S,2′S | Less potent |
Based on HUVEC proliferation and tube formation assays. scispace.comaacrjournals.orgnih.govaacrjournals.org
Stereoisomer-Specific Hepatotoxicity Profiles
In addition to differential antiangiogenic activity, the stereoisomers of this compound also exhibit distinct hepatotoxicity profiles. Studies using primary human hepatocytes in vitro and mouse models in vivo have shown that IT-A (2S,4R,2′R) and IT-B (2R,4S,2′R) are more hepatotoxic than IT-C (2S,4R,2′S) and IT-D (2R,4S,2′S). scispace.comaacrjournals.orgnih.govaacrjournals.org This indicates that the stereochemistry at the 2′ position of the sec-butyl side chain may be a key determinant of hepatotoxicity. scispace.comaacrjournals.org The segregation of antiangiogenic activity and hepatotoxicity among the stereoisomers, particularly the profile of IT-C showing potent antiangiogenic activity with lower hepatotoxicity, suggests the potential for developing safer and more effective anticancer drug candidates based on specific stereoisomers. scispace.comaacrjournals.orgnih.gov
| Stereoisomer | Configuration (2, 4, 2') | Hepatotoxicity (Relative Level) |
| IT-A | 2S,4R,2′R | More hepatotoxic |
| IT-B | 2R,4S,2′R | More hepatotoxic |
| IT-C | 2S,4R,2′S | Less hepatotoxic |
| IT-D | 2R,4S,2′S | Less hepatotoxic |
Based on studies in primary human hepatocytes and mouse models. scispace.comaacrjournals.orgnih.govaacrjournals.org
Relationship between Chemical Structure and Non-Antifungal Activities
Beyond its well-established antifungal mechanism targeting ergosterol (B1671047) synthesis via inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), this compound exerts several non-antifungal activities, including inhibition of the Hedgehog pathway, angiogenesis, and certain viruses by targeting oxysterol-binding protein (OSBP). wikipedia.orgnih.govresearchgate.netnih.govuu.nl Structure-activity relationship studies have aimed to identify the specific structural features of this compound responsible for these diverse effects, often finding that the structural determinants for these activities are distinct from those for antifungal activity. aacrjournals.orgnih.govresearchgate.netnih.gov
Structural Determinants for Hedgehog Pathway Inhibition
This compound inhibits the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. nih.govacs.orgacs.orgresearchgate.netresearchgate.netuconn.edu SAR studies have explored the structural requirements for this activity. Modifications to the triazolone/side chain region of the this compound scaffold have been investigated, and some modifications have shown potential for improved potency compared to the parent compound. acs.orgacs.orgresearchgate.net The stereochemical orientation of the dioxolane ring, specifically the 4R configuration, appears to be important for potent Hh pathway inhibition. acs.orgacs.org Interestingly, removal of the triazole moiety, which is essential for antifungal activity, does not abolish Hh pathway inhibition, suggesting distinct binding sites or mechanisms. researchgate.net this compound is thought to inhibit Hh signaling, at least in part, by interacting with Smoothened (Smo), a key protein in the pathway. acs.org
Structural Determinants for Antiangiogenic Activity
This compound's antiangiogenic activity involves the inhibition of processes such as endothelial cell proliferation, tube formation, and the glycosylation and trafficking of vascular endothelial growth factor receptor 2 (VEGFR2). scispace.comaacrjournals.orgwikipedia.orgnih.gov SAR studies on this compound analogs have indicated that potent activity against VEGFR2 glycosylation is generally associated with side chains containing at least four carbons, with branching at the α or β position. nih.gov While the stereochemistry of the sec-butyl group has been reported to have little influence on endothelial cell inhibitory activity, the cis-diastereomers in the dioxolane region are more potent than the trans-diastereomers. uconn.edu The antiangiogenic activity is believed to be mediated by different molecular mechanisms compared to antifungal activity, potentially involving the inhibition of cholesterol trafficking and the mTOR pathway in endothelial cells. scispace.comaacrjournals.orgwikipedia.orgnih.gov
Structural Determinants for Antiviral Activity Targeting OSBP
This compound is a broad-spectrum antifungal agent that has also demonstrated activity against various other targets, including those involved in cancer and viral replication. Computational modeling and molecular docking studies have been instrumental in understanding the molecular basis of this compound's interactions with its diverse targets and elucidating its binding sites.
5.3. Computational Modeling and Molecular Docking Studies
Computational methods, particularly molecular docking, play a significant role in drug discovery by allowing for the atomic-level modeling of ligand-target interactions and predicting the conformation, position, and orientation of a ligand within a target's active site. This enables the efficient computational screening of numerous ligands, reducing the time and cost associated with lead identification mdpi.com. The three-dimensional structure of a protein target is crucial for accurate molecular docking, as it provides details about the shape, size, and amino acid arrangement within the binding site, which helps predict how well a ligand can fit and bind mdpi.com. These studies assess key interactions like hydrogen bonds, hydrophobic contacts, and electrostatics, and calculate binding affinities to predict drug effectiveness mdpi.com.
This compound has been shown through computational and experimental studies to interact with several key biological targets:
Lanosterol 14α-Demethylase (CYP51): As a classic azole antifungal, this compound primarily targets fungal CYP51, a crucial enzyme in ergosterol biosynthesis. Azole antifungals inhibit CYP51 by binding to the heme iron in the active site, disrupting the synthesis of ergosterol, which is essential for fungal cell membrane integrity nih.gov. Computational studies, including molecular docking and molecular dynamics simulations, have investigated the binding of this compound to CYP51 from various fungal species, such as Madurella mycetomatis and Candida albicans mdpi.comresearchgate.netnih.gov. These studies have shown that this compound fits well within the active site, forming interactions with the heme group and key amino acid residues mdpi.comresearchgate.net. For instance, computational investigations of Madurella mycetomatis CYP51 showed that the unionized form of this compound had a docking score of -6.565 kcal/mol, while the ionized form had a score of -5.952 kcal/mol mdpi.com. MM-GBSA calculations, however, indicated a more favorable binding energy for the ionized form (-54.07 kcal/mol) compared to the unionized form (-36.07 kcal/mol) mdpi.com. Interactions observed in docking studies with Madurella mycetomatis CYP51 include Pi-Pi stacking interactions with the heme group and a halogen bond with Ser374 mdpi.com. Studies on Candida albicans CYP51 revealed that molecules structurally similar to this compound bind to comparable active pocket sites, forming hydrogen bonds with residues like Tyr132, Ser378, Met508, His377, and Ser507, and hydrophobic interactions with the HEM601 molecule researchgate.net. Molecular modeling of Saccharomyces cerevisiae CYP51 also demonstrated that this compound docks within the putative active site, with interactions orienting the molecule for heme ligation tandfonline.com.
Smoothened (SMO): this compound has been identified as an antagonist of Smoothened (SMO), a key component of the Hedgehog signaling pathway, which is often dysregulated in various cancers nih.govmdpi.com. Molecular docking and dynamics simulations have been used to study the binding mechanism of this compound to SMO nih.gov. Unlike some other SMO inhibitors that bind to the N-terminal domain, this compound has been shown to effectively bind into a pocket in the C-terminal domain of the SMO crystal structure nih.gov. This binding to the C-terminal domain can still induce conformational changes in the N-terminal domain nih.gov. Computational studies suggest a strong binding affinity between this compound and SMO nih.gov.
Voltage-Dependent Anion Channel 1 (VDAC1): Research has indicated that this compound targets the mitochondrial protein VDAC1, which is involved in regulating mitochondrial metabolism and apoptosis frontiersin.orgnih.gov. The binding of this compound to VDAC1 has been shown to increase the AMP:ATP ratio, activating AMPK and subsequently downregulating the mTOR pathway, which contributes to its anti-proliferative effects frontiersin.orgnih.gov. VDAC1 is located in the outer mitochondrial membrane and controls the flux of ions and metabolites, acting as a docking site for various cytosolic proteins frontiersin.org.
Oxysterol-Binding Protein (OSBP): this compound has been found to inhibit the replication of certain viruses by targeting the cellular oxysterol-binding protein (OSBP) researchgate.netsemanticscholar.org. OSBP is a lipid-transport protein crucial for the formation of viral replication organelles at membrane contact sites between the endoplasmic reticulum and Golgi caymanchem.commdpi.com. This compound directly binds to OSBP, disrupting its lipid-shuttling function semanticscholar.orgmdpi.com. Molecular docking studies have explored the binding of this compound to the sterol-binding pocket of OSBP researchgate.netresearchgate.net. Models suggest that the sec-butyl chain of this compound inserts into the hydrophobic part of the sterol-binding tunnel, while other parts of the molecule are more solvent-exposed researchgate.net. However, some studies indicate that this compound may interact with OSBP at binding sites different from the conserved sterol ligand binding site where compounds like 25-hydroxycholesterol (B127956) and OSW-1 bind nih.gov.
Computational methods, including molecular docking, molecular dynamics simulations, and binding site prediction tools, have been employed to elucidate the specific binding sites of this compound on its various targets.
For fungal CYP51, the primary binding site is the enzyme's active site, where this compound's triazole nitrogen atom coordinates with the heme iron nih.gov. Computational studies have identified key residues surrounding the active site that interact with different parts of the this compound molecule, contributing to its binding affinity and orientation mdpi.comresearchgate.nettandfonline.com. Binding site prediction tools have been used to identify potential binding pockets within CYP51 homology models, with the site exhibiting the highest druggability score often selected for docking studies mdpi.com.
In the case of SMO, molecular docking and dynamics simulations have indicated that this compound binds to a pocket located in the C-terminal domain, distinct from the binding site of some other SMO inhibitors nih.govoncotarget.com.
For VDAC1, studies have shown direct binding of this compound, leading to the activation of AMPK nih.gov. While the precise atomic details of the binding site on VDAC1 are still being investigated, its role as a mediator of this compound's effects on mitochondrial metabolism and mTOR signaling has been established frontiersin.orgnih.gov.
Regarding OSBP, molecular docking models suggest that this compound binds within the sterol-binding pocket in the OSBP-related ligand-binding domain (ORD) researchgate.netresearchgate.net. However, comparative studies with other OSBP-targeting compounds indicate the possibility of additional or alternative binding sites for this compound on OSBP nih.gov. The interaction with OSBP disrupts its function at membrane contact sites involved in lipid transport semanticscholar.orgmdpi.com.
Furthermore, this compound has also been shown to bind directly to the lysosomal protein Niemann-Pick C1 (NPC1), inhibiting cholesterol trafficking nih.govnih.gov. Molecular docking, mutagenesis, and competition studies have mapped the binding site of this compound to the sterol-sensing domain (SSD) of NPC1 nih.govnih.govresearchgate.net. This binding site is located at the interface between the SSD, the middle lumenal domain (MLD), and the C-terminal domain (CTD) of NPC1 mdpi.com. Computational studies have explored the interaction of this compound with both wild-type and mutant forms of NPC1 tandfonline.com.
Computational modeling, including molecular docking and dynamics simulations, has provided valuable insights into the complex interactions of this compound with its diverse targets and the characteristics of its binding sites, contributing to the understanding of its multifaceted pharmacological activities.
Advanced Drug Delivery Systems and Formulations for Itraconazole
Cyclodextrin-Based Formulations for Enhanced Bioavailability
Cyclodextrins (CDs) are cyclic oligosaccharides widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs like itraconazole (B105839) nih.govmdpi.comnih.gov. They possess a toroidal structure with a lipophilic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with hydrophobic drug molecules nih.govnih.gov. This inclusion process effectively increases the apparent water solubility of the drug nih.govmdpi.com.
Research has demonstrated that complexation with various cyclodextrins significantly improves this compound's solubility in aqueous solutions fabad.org.trdergipark.org.trnih.govmdpi.com. This enhancement in solubility leads to improved dissolution rates and, consequently, increased bioavailability dergipark.org.trijrpc.com. This compound-cyclodextrin complexes are available in marketed products, highlighting their established role in improving this compound delivery nih.govcyclolab.hu.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexes
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a modified β-cyclodextrin that has been extensively studied and utilized to enhance this compound's solubility and bioavailability fabad.org.trnih.govmdpi.comcyclolab.huscielo.brasm.orgcapes.gov.brresearchgate.net. Complexation with HP-β-CD has been shown to significantly increase this compound's aqueous solubility mdpi.comcapes.gov.brresearchgate.netresearchgate.net. For instance, studies have reported solubility increases of 3.8-fold with HP-β-CD and up to 17-fold with hydroxybutenyl-beta-cyclodextrin (HBenBCD) compared to this compound alone nih.govcapes.gov.br.
Sporanox®, an oral solution containing this compound and HP-β-CD, is a notable example of a marketed formulation that leverages this technology to enhance solubility and bioavailability nih.govmdpi.comcyclolab.hu. Clinical studies have shown that this compound administered as an oral solution with HP-β-CD exhibits greater bioavailability compared to capsule formulations asm.org. Research indicates that this compound tends to form 1:3 complexes with HP-β-CD at pH ≥ 4 and 1:2 at pH 2 researchgate.net.
Randomly Methylated β-Cyclodextrin (RAMEB) Complexes
Randomly Methylated β-Cyclodextrin (RAMEB) is another cyclodextrin (B1172386) derivative investigated for its ability to enhance this compound solubility fabad.org.trnih.gov. Studies have shown that RAMEB can significantly improve the solubility of this compound fabad.org.tr. Research comparing different cyclodextrins found that the this compound/RAMEB inclusion complex exhibited high stability, with a binding free energy of -10.74 kcal mol-1 nih.gov. In one study, RAMEB increased this compound solubility to 14.05 µg/ml using the kneading method at a 1:2 molar ratio, compared to 12.39 µg/ml with HP-β-CD under similar conditions fabad.org.tr. Complexation with RAMEB has also been shown to lead to rapid and complete absorption in rats, resulting in less variable oral kinetics mdpi.com.
Sulfobutylated β-Cyclodextrin (SBECD) Complexes
Sulfobutylated β-Cyclodextrin (SBECD), also known as Captisol, is an anionic cyclodextrin derivative used to enhance the solubility and stability of various drugs, including this compound alliedacademies.orgnih.govijrpc.com. This compound complexes with SBECD have demonstrated enhanced antifungal activity nih.gov. Studies have shown that SBECD can significantly improve the solubility and dissolution rate of this compound alliedacademies.orgijrpc.com. Research on this compound-SBECD complexes prepared by the kneading method showed higher percentage drug release compared to other methods alliedacademies.orgijrpc.com. The stability constant (Ks) for the this compound/SBECD complex was reported as 7.35 kcal mol-1 nih.gov. In vivo studies in rabbits demonstrated a significant improvement in the oral bioavailability of this compound salts when complexed with SBECD, with an AUC of 6729.1 ngh/ml compared to 5487.4 ngh/ml for the pure drug ijrpc.com.
Mechanisms of Solubility Enhancement and Bioavailability Improvement
The primary mechanism by which cyclodextrins enhance this compound's solubility and bioavailability is the formation of inclusion complexes nih.govnih.gov. This compound, being a lipophilic molecule, can fit into the hydrophobic cavity of cyclodextrins, forming a guest-host complex nih.govnih.gov. This dynamic inclusion mechanism shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility nih.govnih.gov.
Beyond inclusion complexation, cyclodextrins can also enhance solubility through non-complex related phenomena, such as the formation of drug-cyclodextrin aggregates nih.gov. The hydrophilic outer surface of the cyclodextrin molecule allows the complex to be readily dispersed in water nih.govnih.gov.
The enhanced solubility and dissolution rate achieved through cyclodextrin complexation lead to improved absorption of this compound, particularly in the gastrointestinal tract fabad.org.trdergipark.org.trmdpi.com. For a BCS Class II drug like this compound, dissolution is often the rate-limiting step for absorption fabad.org.trijrpc.com. By increasing the concentration of dissolved drug in the intestinal fluids, cyclodextrins facilitate its uptake across biological membranes, thereby improving oral bioavailability nih.govmdpi.comnih.gov. Studies have shown that cyclodextrins can increase the amount of this compound dissolved in intestinal fluids nih.gov. This improved absorption contributes to more consistent and potentially higher systemic drug levels mdpi.com.
Nanoparticle Encapsulation and Nanocarrier Systems
Nanoparticle encapsulation and the use of nanocarrier systems represent another advanced approach to address the challenges associated with this compound's poor solubility and delivery lsu.edursc.orgfrontiersin.orgresearchgate.netnih.govresearchgate.nettandfonline.commdpi.comnih.govmdpi.com. Nanoparticles can encapsulate or associate with this compound, improving its aqueous dispersibility, controlling its release, and enhancing its penetration into target cells or tissues lsu.eduresearchgate.netresearchgate.nettandfonline.commdpi.com. These systems can offer advantages such as increased drug loading, improved stability, and targeted delivery nih.gov.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in the development of nanoparticles for drug delivery lsu.eduresearchgate.netnih.govtandfonline.commdpi.comnih.govscilit.com. This compound-loaded PLGA nanoparticles have been developed to improve the antifungal activity and potentially increase the bioavailability of the drug lsu.eduresearchgate.nettandfonline.commdpi.commdpi.com.
Studies have shown that PLGA nanoparticles containing this compound can be synthesized with characteristics suitable for drug delivery, including appropriate particle size, size distribution, and encapsulation efficiency lsu.edufrontiersin.orgresearchgate.netresearchgate.nettandfonline.commdpi.comnih.gov. For example, PLGA-ITZ nanoparticles synthesized using an oil-in-water emulsion evaporation method were reported to be spherical with diameters around 200-230 nm and exhibited high encapsulation efficiency, up to approximately 96% at certain drug loadings lsu.eduresearchgate.net. Another study reported PLGA nanoparticles with sizes around 130-150 nm depending on the PLGA ratio frontiersin.org. Zeta potential values for these nanoparticles are typically negative lsu.edufrontiersin.orgnih.govnih.gov.
The release profile of this compound from PLGA nanoparticles often shows an initial burst release followed by a more gradual, sustained release lsu.edunih.govresearchgate.netmdpi.com. This controlled release can help maintain therapeutic drug levels over time lsu.edu.
Targeted Delivery and Reduced Systemic Toxicity
Targeted delivery strategies for this compound focus on directing the drug specifically to the site of infection, thereby increasing local drug concentration and minimizing exposure to healthy tissues. This approach is particularly valuable for reducing systemic toxicity, which can be a concern with conventional oral or intravenous administration, especially during long-term treatment. ijrpr.comdovepress.compharmascigroup.us
Nanotechnology has emerged as a promising avenue for achieving targeted delivery of this compound. Nanoparticles, typically ranging in size from 1 to 100 nanometers, can encapsulate this compound, improving its solubility and stability while facilitating targeted delivery. ijrpr.compharmascigroup.us For instance, studies have explored the use of nanoparticles-in-microparticles (NIM) systems for lung-targeted delivery of this compound to treat pulmonary aspergillosis. dovepress.comnih.govtandfonline.com This approach demonstrated enhanced distribution of this compound in pulmonary tissues and bronchoalveolar lavage fluid in pharmacokinetic studies in rats. dovepress.comnih.govtandfonline.com Importantly, this pulmonary delivery method significantly reduced hepatotoxicity markers, such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), when compared to oral administration. dovepress.comnih.govtandfonline.com
Liposomes are another type of nanocarrier investigated for targeted delivery of this compound. ijrpr.com Liposomes can encapsulate the drug, improving its aqueous solubility and potentially offering targeted delivery to specific tissues, which helps in reducing systemic toxicity and increasing local concentrations at the infection site. ijrpr.com Liposomal this compound formulations have shown promise in improving pharmacokinetics and maintaining or enhancing antifungal efficacy, particularly in systemic fungal infections. ijrpr.com
Research also suggests that gold nanoparticles can serve as carriers for targeted delivery of this compound, potentially increasing its concentration at the infection site and reducing systemic exposure. mdpi.com These nanoparticles can be functionalized with ligands to target specific fungal cells, enhancing the specificity and efficacy of the antifungal treatment. mdpi.com
Other Novel Formulation Strategies
Amorphous solid dispersions (ASDs) represent a key strategy to address the poor aqueous solubility of this compound, a BCS Class II drug. mdpi.compharmaexcipients.comnih.gov In ASDs, this compound is dispersed within a polymer matrix in an amorphous state, which has higher solubility and dissolution rate compared to its crystalline form. mdpi.compharmaexcipients.com Hot-melt extrusion (HME) is a technique used to produce this compound ASDs with various polymers like Kollidon® VA64. pharmaexcipients.comnih.gov While ASDs enhance solubility, formulating them into tablets can be challenging due to the high drug dose and polymer content, which can impede disintegration. pharmaexcipients.comnih.gov Novel strategies, such as incorporating inorganic salts like KCl, NaCl, KBr, KHCO3, and KH2PO4, have been investigated to promote the disintegration and dissolution of this compound ASD tablets. pharmaexcipients.comnih.gov These salts are thought to interfere with polymer gelation, facilitating water uptake and disintegration. nih.gov Studies have shown that formulations containing specific salts, such as KCl, can achieve desirable tablet properties, including adequate tensile strength and rapid disintegration, leading to enhanced dissolution rates. pharmaexcipients.comnih.gov
Pharmaceutical cocrystallization is another promising strategy to enhance the solubility and dissolution rate of this compound. nih.gov This technique involves forming cocrystals of this compound with pharmaceutically acceptable co-formers through non-covalent interactions, modifying the crystal lattice structure. nih.gov Studies have demonstrated that this compound cocrystals can exhibit significantly increased solubility and improved dissolution rates compared to the pure drug. nih.gov For example, one optimized cocrystal formulation showed a substantial increase in solubility in both acidic and phosphate (B84403) buffer compared to pure this compound. nih.gov
Cyclodextrin inclusion complexes have also been widely explored to improve the aqueous solubility and bioavailability of this compound. mdpi.comfabad.org.trdntb.gov.uanih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate hydrophobic drug molecules like this compound, forming a "guest-host" complex. mdpi.comfabad.org.tr This complexation increases the apparent water solubility of the drug. mdpi.comdntb.gov.uanih.gov Various cyclodextrins, including hydroxypropyl-beta-cyclodextrin (HP-β-CD) and randomized methylated beta-cyclodextrin (B164692) (RAMEB), have been studied for their ability to enhance this compound solubility. mdpi.comfabad.org.tr Formulations utilizing cyclodextrins, such as the oral solution of Sporanox® which contains HP-β-CD, have been developed to improve this compound solubility and bioavailability. mdpi.comnih.govmdpi.com Studies have shown that inclusion complexes with certain cyclodextrins can significantly improve this compound solubility and dissolution rates. fabad.org.trresearchgate.net
Other novel approaches include the development of nanosuspensions, niosomes, and self-nanoemulsifying drug delivery systems (SNEDDS). ijpsjournal.comnih.govijpsjournal.comresearchgate.net Nanosuspensions involve reducing the particle size of this compound to the nanoscale, increasing its surface area and thus improving its dissolution rate. nih.gov Niosomes are non-ionic surfactant vesicles that can encapsulate this compound, potentially enhancing its therapeutic efficacy and improving drug permeation and retention, particularly for topical applications. ijpsjournal.comijpsjournal.com SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that can form fine oil-in-water nanoemulsions upon dilution in the gastrointestinal fluid, leading to improved dissolution and absorption of poorly soluble drugs like this compound. researchgate.net
Data from research studies highlight the improvements achieved with these novel formulations. For instance, a study on this compound amorphous solid dispersions with different polymers showed varying degrees of solubility enhancement. mdpi.com
| Polymer Used | Solubility of ITZ (µg/mL) in pH 1.2 Medium (24h) |
| Pure ITZ | 5.5 mdpi.com |
| Soluplus® (Physical Mixture) | 22 mdpi.com |
| Soluplus® (Extruded) | Not specified, but showed significant enhancement mdpi.com |
Another study investigating cyclodextrin complexes demonstrated increased solubility of this compound. fabad.org.tr
| Cyclodextrin Derivative | Molar Ratio (ITZ:CD) | Method | Solubility of ITZ (µg/mL) in pH 1.2 |
| HPβCD | 1:2 | Kneading | 12.39 fabad.org.tr |
| RAMEB | 1:2 | Kneading | 14.05 fabad.org.tr |
| RAMEB + PEG 4000 | 1:2 | Kneading | 28.72 fabad.org.tr |
Preclinical and Translational Research with Itraconazole
In Vitro and In Vivo Models for Antifungal Efficacy Studies
Preclinical studies evaluating the antifungal efficacy of itraconazole (B105839) utilize both in vitro and in vivo models. In vitro studies often involve testing this compound against clinical isolates of various fungal species, such as Candida albicans and Aspergillus fumigatus, using methods like minimum inhibitory concentration (MIC) determination and checkerboard assays to assess drug interactions. scielo.brnih.gov These studies help determine the susceptibility of different fungal strains to this compound and identify potential synergistic or antagonistic effects when combined with other antifungal agents.
In vivo models, typically using immunocompromised mice or rats, are employed to evaluate this compound's efficacy in treating systemic or localized fungal infections. scielo.brnih.gov For instance, murine models of invasive aspergillosis or disseminated candidiasis are used to assess the ability of this compound to reduce fungal burden, improve survival rates, and mitigate tissue damage. nih.govfrontiersin.org Studies have investigated different formulations of this compound in these models to enhance bioavailability and therapeutic outcomes. scielo.brnih.gov For example, this compound-loaded nanoparticles have shown improved antifungal activity in murine models of candidiasis compared to other formulations. nih.gov
Research into Non-Fungal Therapeutic Applications
This compound has garnered significant interest for its potential therapeutic applications beyond fungal infections, driven by its ability to modulate various cellular pathways. nih.govnih.gov Preclinical research has focused on its activity in oncology, inflammation, immunomodulation, and viral infections. nih.govnih.govtandfonline.com
Oncology Research (e.g., Basal Cell Carcinoma, Non-Small Cell Lung Cancer, Melanoma, Colorectal Cancer)
Preclinical studies have explored this compound's anticancer potential in various cancer types. It has been shown to exhibit activity against basal cell carcinoma, non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer in preclinical models. sci-hub.seoncotarget.comscispace.com Proposed mechanisms of action include the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, including basal cell carcinoma. sci-hub.seoncotarget.comscispace.com this compound has been identified as an inhibitor of the Hh pathway protein Smoothened (SMO). sci-hub.seoncotarget.com
Research in NSCLC cell lines has investigated this compound's anti-angiogenic activity by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) trafficking and signaling. nih.govresearchgate.net In melanoma research, this compound has demonstrated the ability to inhibit tumor growth and prolong survival in xenograft mouse models. oncotarget.com These effects are associated with the suppression of key signaling pathways, including Hedgehog, Wnt, and PI3K/mTOR pathways. oncotarget.com Studies in colorectal cancer cell lines have indicated that this compound can inhibit cell proliferation in a dose-dependent manner and influence the expression of cell cycle regulators like p21, p27, and cyclin D1. sci-hub.se
The anticancer effects of this compound are thought to involve multiple mechanisms, including the inhibition of angiogenesis, modulation of signaling pathways like AKT/mTOR and Wnt/β-catenin, induction of autophagy, and potentially reversing P-glycoprotein-mediated chemoresistance. sci-hub.senih.govtandfonline.com
Here is a summary of preclinical findings in oncology research:
| Cancer Type | Preclinical Model(s) | Key Findings | Proposed Mechanism(s) | Source(s) |
| Basal Cell Carcinoma | Murine Hedgehog-dependent medulloblastoma model | Inhibited tumor growth. sci-hub.se | Inhibition of Hedgehog pathway (targeting SMO). sci-hub.seoncotarget.com | sci-hub.seoncotarget.comscispace.com |
| Non-Small Cell Lung Cancer | NSCLC cell lines | Anti-angiogenic activity. researchgate.net | Inhibition of VEGFR2 trafficking and signaling. nih.govresearchgate.net | nih.govresearchgate.net |
| Melanoma | Human melanoma cell lines (SK-MEL-28, A375), Xenograft mouse model | Inhibited proliferation and colony formation in vitro; inhibited tumor growth and extended survival in vivo. oncotarget.com | Suppression of Hedgehog, Wnt, and PI3K/mTOR signaling pathways. oncotarget.com | oncotarget.com |
| Colorectal Cancer | Colon cancer cells | Inhibited cell proliferation in a dose-dependent manner; increased p21 and p27, decreased cyclin D1. sci-hub.se | Influence on cell cycle regulators; potential targeting of cancer stem cells and surrounding stroma. sci-hub.senih.gov | sci-hub.senih.gov |
| Prostate Cancer | Not specified in snippets | Anticancer potential verified in early preclinical studies. sci-hub.se | Inhibition of Hedgehog pathway; reversing P-glycoprotein-mediated chemoresistance; inhibiting angiogenesis; AKT/mTOR signaling. sci-hub.senih.gov | sci-hub.senih.gov |
| Breast Cancer (Triple Negative, Ovarian, Pancreatic, Biliary Tract) | Murine mammary pad Ehrlich tumors (for breast cancer) | Enhanced tumor growth inhibition, proliferation, and necrosis with modified nanoparticles. tandfonline.com | Inhibition of Hedgehog pathway, antiangiogenesis, apoptosis induction. tandfonline.com | nih.govtandfonline.com |
| Glioblastoma | Not specified in snippets | Anticancer potential verified in early preclinical studies. sci-hub.se | Influence on cell cycle regulators (p21). sci-hub.se | sci-hub.se |
Anti-inflammatory and Immunomodulatory Applications
This compound has demonstrated anti-inflammatory and immunomodulatory properties in preclinical studies. nih.govnih.gov It has been shown to suppress T-lymphocyte proliferation in vitro. nih.gov The phenylpiperazine ring structure of this compound is suggested to contribute to its anti-inflammatory activity. nih.gov Studies have indicated that this compound can decrease the levels of certain pro-inflammatory cytokines, such as IL-1β and IL-1α, in the lungs of mice. tjpr.org It may also inhibit neutrophil chemotaxis and movement, as well as the production of interleukin-8. researchgate.netmedscape.com Some research suggests that azole derivatives, including this compound, tend to act as immunosuppressants. tjpr.org
Potential Antiviral Applications
Preclinical research has explored the antiviral potential of this compound against a range of viruses. tandfonline.combiorxiv.orgresearchgate.net In vitro studies have shown this compound to be effective against influenza A virus (IAV) in cell culture models, potentially by targeting host cell cholesterol homeostasis and inhibiting the endosomal cholesterol transporter Niemann-Pick Type C1 (NPC1). tandfonline.combiorxiv.orgmdpi.com The antiviral effect against IAV has also been confirmed in mouse models, where this compound administration led to a reduction in mortality and increased survival rate. tandfonline.com
This compound has also shown activity against enteroviruses, including enterovirus 71, coxsackievirus A16, coxsackievirus B3, poliovirus 1, and enterovirus 68, potentially by targeting a step involved in RNA replication or polyprotein processing. tandfonline.com Potency against echovirus 30 has also been observed in a concentration-dependent manner. tandfonline.com
During the COVID-19 pandemic, this compound was investigated for its potential activity against SARS-CoV-2 based on in vitro findings in Vero and human Caco-2 cells. researchgate.netnih.gov However, preclinical studies in a hamster model of acute SARS-CoV-2 infection and transmission did not show a reduction in viral load or improvement in clinical outcome despite adequate drug concentrations. nih.govresearchgate.net
Here is a summary of preclinical findings in antiviral research:
| Virus Type | Preclinical Model(s) | Key Findings | Proposed Mechanism(s) | Source(s) |
| Influenza A Virus | In vitro (cell culture), In vivo (mouse model) | Efficiently inhibited propagation in cell culture; reduced mortality and increased survival rate in mouse model. tandfonline.commdpi.com | Targeting host cell cholesterol homeostasis; inhibition of endosomal cholesterol transporter NPC1; priming of interferon response; induced imbalance of cellular cholesterol. tandfonline.combiorxiv.orgmdpi.com | tandfonline.combiorxiv.orgmdpi.com |
| Enteroviruses (EV71, CVA16, CVB3, Poliovirus 1, EV68, Echovirus 30) | In vitro | Effective inhibitor of replication; concentration-dependent activity against Echovirus 30. tandfonline.com | Potentially targeting a step in RNA replication or polyprotein processing. tandfonline.com | tandfonline.com |
| SARS-CoV-2 | In vitro (Vero and Caco-2 cells), In vivo (hamster model) | Showed in vitro activity. researchgate.netnih.gov Did not reduce viral load or improve clinical outcome in hamster model. nih.govresearchgate.net | In vitro activity observed; potential effect on endosomal fusion. biorxiv.org Lack of efficacy in hamster model despite adequate concentrations. nih.govresearchgate.net | biorxiv.orgresearchgate.netnih.govresearchgate.net |
| Feline Coronavirus | Not specified in snippets | Significant in vitro activity reported in previous studies. nih.gov | Not specified in snippets. | nih.gov |
Combination Therapies and Synergistic Effects
Preclinical research has investigated the potential for combining this compound with other therapeutic agents, particularly other antifungals, to achieve synergistic effects and improve treatment outcomes. nih.govfrontiersin.orgreviberoammicol.com
This compound with Other Antifungals
Studies have evaluated the combined activity of this compound with other antifungal agents against various fungal species, including Fusarium spp. and Aspergillus fumigatus. nih.govfrontiersin.orgreviberoammicol.com The interactions can be synergistic, additive, or indifferent depending on the fungal species, the specific combination, and the methodology used for evaluation (e.g., checkerboard assays measuring MIC or minimal effective concentration (MEC)). nih.govreviberoammicol.com
Combinations of this compound with terbinafine (B446) have shown synergistic effects against some Fusarium strains in vitro, although the interaction was indifferent for a significant proportion of strains, particularly F. solani and F. oxysporum. reviberoammicol.com The combination of this compound and flucytosine has shown some synergism but also instances of indifference and antagonism against Fusarium species. reviberoammicol.com
Against this compound-resistant Aspergillus fumigatus clinical isolates, the combination of this compound and caspofungin has shown synergistic effects in vitro when evaluated using MECs, although the effect was indifferent when using MICs. nih.gov This combination has also shown efficiency in animal models of aspergillosis. nih.gov The combination of amphotericin B and this compound has generally shown indifferent interactions in vitro against Aspergillus species, with some studies reporting synergy or additive effects. nih.govoup.com The interaction between azoles and amphotericin B is complex and may depend on factors like the specific azole and its concentration. oup.com
Combining this compound with non-antifungal agents has also been explored for synergistic antifungal effects. For instance, the combination of this compound and verapamil (B1683045), a calcium channel blocker, showed synergistic effects against Aspergillus fumigatus strains, including this compound-resistant isolates, in vitro and reduced lung fungal burden and improved survival in a murine model of aspergillosis. frontiersin.org The synergistic mechanism is thought to involve verapamil influencing calcium signaling and potentially affecting ergosterol (B1671047) levels when combined with this compound. frontiersin.org
Here is a summary of in vitro combination therapy findings with other antifungals:
| Combination | Fungal Species | Interaction (In Vitro) | Notes | Source(s) |
| This compound + Terbinafine | Fusarium spp. | Synergism observed (25% of strains tested); indifference for F. solani (100%) and F. oxysporum (75%). reviberoammicol.com | No antagonism observed with this combination. reviberoammicol.com | reviberoammicol.com |
| This compound + Flucytosine | Fusarium spp. | Synergism (9.3%), indifference (78.1%), antagonism (12.5%). No synergism against F. solani or F. oxysporum. reviberoammicol.com | Antagonistic interactions observed against F. solani (11.7%) and F. oxysporum (25%). reviberoammicol.com | reviberoammicol.com |
| This compound + Caspofungin | Aspergillus fumigatus | Indifference (using MICs); Synergy (using MECs, 64.3% of strains). nih.gov | No antagonism observed. nih.gov Showed efficiency in animal models. nih.gov | nih.gov |
| Amphotericin B + this compound | Aspergillus spp. | Indifference (in most reports); some synergy or additive effects reported. nih.govoup.com | Interaction can be complex and methodology-dependent. nih.govoup.com Less pronounced antagonism compared to amphotericin B + ketoconazole (B1673606) in some studies. oup.com | nih.govoup.com |
This compound with Chemotherapeutic Agents
Preclinical and translational studies have investigated the combination of this compound with various chemotherapeutic agents, demonstrating synergistic or additive effects in different cancer models. This compound's multifaceted mechanisms, including inhibition of the Hedgehog pathway, anti-angiogenic effects, and potential to reverse multidrug resistance, contribute to its interactions with cytotoxic drugs. nih.govspandidos-publications.comecancer.org
In non-small cell lung cancer (NSCLC), this compound has shown efficacy as a single agent and in combination with cisplatin (B142131) in primary xenograft models. aacrjournals.org Studies in LX-14 and LX-7 primary xenografts, representing squamous cell carcinoma and adenocarcinoma respectively, demonstrated that this compound significantly decreased tumor growth rate. aacrjournals.org When combined with cisplatin, greater tumor growth suppression was observed compared to cisplatin monotherapy. nih.govaacrjournals.org In the LX-14 model, the addition of this compound to cisplatin monotherapy resulted in a 79% decrease in tumor growth rate over a 24-day treatment period, with near maximal inhibition maintained throughout the treatment duration. aacrjournals.org
This compound has also been investigated for its potential to overcome drug resistance. In vitro studies have indicated its capacity to reverse multidrug resistance in various malignancies. nih.gov This effect, potentially related to the inhibition of drug efflux proteins like P-glycoprotein (P-gp), supports its use in combination therapies to enhance the efficacy of cytotoxic agents. scispace.commdpi.comiiarjournals.org
The synergistic effects of this compound with chemotherapeutic agents are attributed to its various mechanisms, including anti-angiogenesis, inhibition of the Hedgehog pathway, induction of autophagy, and modulation of drug resistance. nih.govecancer.org
| Cancer Type | Chemotherapeutic Agent(s) | Preclinical/Translational Finding | Source |
| Non-Small Cell Lung Cancer | Cisplatin | Greater tumor growth suppression in xenografts compared to cisplatin monotherapy. nih.govaacrjournals.org | nih.govaacrjournals.org |
| Ovarian Cancer | Taxane-based chemotherapy | Prolonged overall survival in refractory patients in retrospective studies. spandidos-publications.comscispace.comiiarjournals.orgecancer.org | spandidos-publications.comscispace.comiiarjournals.orgecancer.org |
| Pancreatic Cancer | Gemcitabine/nab-paclitaxel | Significantly delays disease progression in mouse and patient-derived xenograft models. aacrjournals.org | aacrjournals.org |
| Pancreatic Cancer | Docetaxel, Gemcitabine, Carboplatin | Response rate of 37% in patients with progressive disease. nih.gov | nih.gov |
| Pancreatic Cancer | Irinotecan-based chemotherapy | Increased response rate to 47% and median OS of 11.4 months in patients continuing treatment. nih.gov | nih.gov |
| Gastric Cancer | 5-Fluorouracil (5-FU) | Synergistic anticancer effect observed in vitro, inhibited proliferation, and promoted apoptosis. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Triple-Negative Breast Cancer | Docetaxel, Carboplatin, Gemcitabine | Response rate of 62% observed in heavily pre-treated patients in a retrospective study. nih.govnih.gov | nih.govnih.gov |
This compound with Immunomodulatory Agents
Research into combining this compound with immunomodulatory agents is an emerging area, with preclinical studies exploring its potential to enhance the efficacy of immunotherapy. This compound's impact on the tumor microenvironment and its potential to modulate immune responses are subjects of ongoing investigation.
Preliminary in vivo findings in the KPC orthotopic model of pancreatic cancer suggest that combining this compound with anti-PD1/-CTLA4 immunotherapy provides significant survival advantages. aacrjournals.org Single-cell RNA-seq analysis of tumors from this model indicated that this compound treatment can inhibit immunosuppressive aspects of the stroma and pro-tumorigenic, pro-metastatic signaling, potentially contributing to the improved efficacy of immunotherapy combinations. aacrjournals.org
This compound's effects on autophagy may also play a role in modulating the tumor microenvironment and potentially enhancing the effects of immunotherapy, such as immune checkpoint inhibitors. frontiersin.org Further preclinical and clinical studies are needed to evaluate the safety, efficacy, and optimal combination strategies for this compound with immunotherapy. frontiersin.org
An earlier screen for repurposed drug combinations with anti-angiogenic activity identified this compound and the immunosuppressant cyclosporin (B1163) A as a potent and synergistic anti-angiogenic combination. nih.gov While this finding relates to anti-angiogenesis, it highlights the potential for interaction between this compound and agents affecting the immune system.
A study investigating the combination of this compound and hydroxychloroquine, an antimalarial drug with immunomodulatory properties, in epithelial ovarian cancer cell lines demonstrated Bliss defined synergy and a potent antitumor effect by affecting lysosomal function. aacrjournals.orgresearchgate.net However, a subsequent phase I clinical trial of this combination in patients with platinum refractory epithelial ovarian cancer did not show objective responses, despite the in vitro synergy. aacrjournals.orgresearchgate.net
In the context of infectious diseases, this compound has been studied in combination with immunomodulatory approaches. For instance, in an experimental model of paracoccidioidomycosis, the combination of this compound with neutrophil depletion (using an anti-Ly6G antibody) reduced infection and pulmonary fibrosis by down-regulating inflammatory and pro-fibrotic genes, confirming immunomodulatory properties of this compound in vivo in this context. nih.gov While this is in an infectious disease model, it provides evidence of this compound's capacity for immunomodulation.
The exploration of this compound in combination with immunomodulatory agents is driven by the potential for synergistic anti-tumor effects through modulating the tumor microenvironment, affecting immune cell function, or interfering with signaling pathways relevant to both cancer and immune regulation.
| Agent(s) Combined with this compound | Research Area | Preclinical/Translational Finding | Source |
| Anti-PD1/-CTLA4 immunotherapy | Pancreatic Cancer (KPC orthotopic model) | Provided significant survival advantages; inhibited immunosuppressive stroma and pro-tumorigenic signaling. aacrjournals.org | aacrjournals.org |
| Cyclosporin A | Anti-angiogenesis | Identified as a potent and synergistic anti-angiogenic combination in a screen. nih.gov | nih.gov |
| Hydroxychloroquine | Epithelial Ovarian Cancer (in vitro) | Demonstrated Bliss defined synergy and potent antitumor effect by affecting lysosomal function. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| Neutrophil depletion (anti-Ly6G) | Paracoccidioidomycosis (experimental model) | Reduced infection and pulmonary fibrosis by down-regulating inflammatory and pro-fibrotic genes; confirmed immunomodulatory properties of this compound in vivo. nih.gov | nih.gov |
Advanced Methodologies in Itraconazole Research
High-Throughput Screening for Novel Targets and Activities
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid assessment of large libraries of chemical compounds for specific biological activities. mdpi.com In the context of itraconazole (B105839), HTS has been instrumental in drug repurposing efforts, moving beyond its primary antifungal indication. nih.gov Drug repurposing screens have identified this compound as possessing significant anti-cancer activity by inhibiting angiogenesis and multiple oncogenic signaling pathways. nih.gov
The HTS process for drug repurposing typically involves screening a library of existing drugs, such as the Repurposing Hub library which contains thousands of compounds, against new cellular or molecular targets. mdpi.com These screens are often performed in 384-well or 1536-well microtiter plates, where automated robotics handle the dispensing of compounds and reagents, allowing for the testing of hundreds of thousands of compounds per day. mdpi.comufl.edu This approach significantly accelerates the identification of new therapeutic uses for established drugs like this compound. mdpi.com
| Screening Platform | Library Screened | Identified Novel Activity | Key Finding |
|---|---|---|---|
| Cell-based assays | Drug Repurposing Libraries | Anti-cancer | This compound inhibits angiogenesis and key oncogenic pathways, such as the Hedgehog signaling pathway. nih.gov |
| Biofilm Inhibition Assays | Repurposing Hub Library | Anti-biofilm Activity | HTS can identify compounds that inhibit the formation of biofilms by pathogenic fungi like Candida albicans and Candida auris. mdpi.com |
Proteomic and Metabolomic Approaches in Mechanistic Studies
Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, offer a system-wide perspective on the cellular response to this compound. tandfonline.commdpi.com These "omics" technologies are powerful tools for elucidating the drug's mechanism of action, identifying off-target effects, and understanding the molecular basis of resistance. tandfonline.commdpi.com
Proteomic analyses of fungi exposed to this compound have revealed significant changes in the expression of proteins involved in various cellular processes beyond its primary target, lanosterol (B1674476) 14α-demethylase. tandfonline.comresearchgate.net These studies provide an unbiased survey of the molecular responses to the drug, highlighting alterations in stress response pathways, secondary metabolism, and membrane transport. tandfonline.comresearchgate.net
Metabolomics-assisted profiling has expanded the understanding of how this compound is metabolized in humans. nih.gov Non-targeted metabolomic approaches have successfully identified novel metabolic pathways, providing a more complete picture of the biotransformation of the drug. nih.govdntb.gov.ua This knowledge is crucial for understanding the compound's pharmacokinetics and potential drug-drug interactions.
| Methodology | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Proteomics | Aspergillus fumigatus | Exposure to this compound leads to differential expression of proteins involved in stress response and metabolism. | researchgate.net |
| Metabolomics | Human Liver Microsomes | Identified novel metabolic pathways for this compound, including O-dearylation and piperazine (B1678402) oxidation. | nih.gov |
| Metabolomics | Human Liver Preparations | Characterized multiple metabolites formed through pathways like O-demethylation, hydroxylation, and N-debenzylation. | dntb.gov.ua |
Advanced Imaging Techniques for In Vivo Studies
Advanced in vivo imaging techniques are non-invasive methods that allow for the real-time visualization and quantification of drug distribution and activity within a living organism. openaccesspub.org These technologies, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and fluorescence imaging, are critical for preclinical research to understand the pharmacokinetics and biodistribution of this compound and its novel formulations. semanticscholar.orgnih.gov
Studies have utilized these techniques to track this compound-loaded nanocarriers. For example, fluorescence imaging has been used to assess the biodistribution of lipid nanocapsules containing this compound in mice, providing insights into organ-specific accumulation. nih.gov Such studies are essential for developing targeted drug delivery systems that can enhance efficacy. frontiersin.org Pharmacokinetic studies often track the concentration of this compound in plasma and various tissues over time to determine parameters like half-life and tissue uptake. frontiersin.orgnih.govresearchgate.net
| Imaging Technique | Study Model | Formulation | Objective | Key Finding |
|---|---|---|---|---|
| Fluorescence Imaging | Mice | DiI-labeled Lipid Nanocapsules (LNC) | Visualize the biodistribution of the nanocarrier. | Demonstrated the accumulation of LNCs in major organs like the liver and spleen. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Rats | This compound Nanosuspensions (ITZ-Nanos) | Determine pharmacokinetics and tissue distribution. | ITZ-Nanos showed an increased plasma half-life and higher concentration in the liver, lung, and spleen compared to a standard injection. frontiersin.org |
| HPLC | Rats | Self-Emulsifying System (SES) vs. Solid Dispersion (SD) | Compare tissue uptake and bioavailability. | Tissue uptake in the intestine, liver, and Peyer's patches was more favorable for the SES formulation. nih.gov |
Solid-State NMR and Spectroscopic Analyses for Structural Insights
Understanding the three-dimensional structure and molecular dynamics of this compound is fundamental to explaining its biological activity and physical properties. Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for obtaining high-resolution structural and dynamic information on solid materials. acs.orgnih.gov
Detailed SSNMR studies, such as 13C Cross-Polarization Magic-Angle-Spinning (CP-MAS) and two-dimensional phase-adjusted spinning sideband (2DPASS) experiments, have been conducted on this compound. acs.orgnih.govresearchgate.net These analyses provide insights into the conformation and internal structure of the molecule in its solid state. acs.org By measuring parameters like spin-lattice relaxation times and chemical shift anisotropy (CSA), researchers can calculate the molecular correlation time at different carbon sites within the molecule. This reveals that different parts of the this compound molecule exhibit vastly different dynamics, which is correlated with their role in its biological and pharmacokinetic behavior. acs.orgresearchgate.netsemanticscholar.org For instance, the carbon nuclei in the 1,2,4-triazole (B32235) ring, which is crucial for binding to the fungal target enzyme, show significantly longer relaxation times compared to the more flexible sec-butyl side chain. researchgate.net
| Carbon Nuclei Location | Associated Molecular Region | Observed Molecular Correlation Time (Order of Magnitude) | Implication |
|---|---|---|---|
| C1, C2, C3, C4 | sec-butyl side chain | 10-6 s | High flexibility and faster molecular motion. researchgate.net |
| C5, C6, C34, C35 | 1,2,4-triazole ring | Significantly longer than side-chain | More rigid structure, consistent with its role in target binding. acs.orgresearchgate.net |
| C28, C30 | Chlorine-bonded carbons in dichlorophenyl ring | 10-3 s to 10-4 s | Very slow molecular motion, affected by the polarization of the chemical bond. acs.orgresearchgate.net |
Genetic Engineering and CRISPR/Cas9 for Target Validation and Resistance Studies
Genetic engineering technologies, particularly the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system, have become indispensable tools for target validation and studying drug resistance. nih.govselectscience.net This system allows for precise editing of an organism's genome, enabling researchers to introduce, delete, or modify specific genes with high efficiency. frontiersin.org
In this compound research, CRISPR/Cas9 is used to validate that lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene) is the primary target. By creating specific knockout mutants of this gene, scientists can observe the resulting phenotype and confirm the gene's essential role. frontiersin.org
Furthermore, CRISPR/Cas9 is crucial for investigating the mechanisms of azole resistance. nih.gov Researchers can introduce specific point mutations found in drug-resistant clinical isolates into a susceptible fungal strain. researchgate.netresearchgate.net If the engineered strain becomes resistant to this compound, it confirms that the specific mutation is responsible for the resistance phenotype. This approach has been successfully used in various fungal pathogens, including Aspergillus fumigatus and Candida species, to validate the role of mutations in the cyp51A gene in conferring resistance. frontiersin.orgresearchgate.net
| Application | Organism | Gene(s) Edited | Key Finding/Purpose |
|---|---|---|---|
| Resistance Mechanism Study | Aspergillus fumigatus | cyp51A | Successfully introduced the entire A. fumigatus cyp51A gene into A. lentulus, demonstrating its role in azole resistance. researchgate.net |
| Resistance Mechanism Study | Candida parapsilosis | ERG11, ERG3, MRR1 | Introduced clinically-derived mutations to confirm their contribution to fluconazole (B54011) and this compound resistance. researchgate.net |
| Target Validation | Candida albicans | Various essential genes | CRISPR-Cas9 systems are used to generate knockout mutants to identify the role of specific genes in fungal virulence and drug susceptibility. frontiersin.org |
Future Directions and Emerging Research Areas for Itraconazole
Elucidation of Undiscovered Molecular Targets
While the inhibition of lanosterol (B1674476) 14α-demethylase is well-established as itraconazole's primary antifungal mechanism, emerging evidence indicates that it interacts with multiple other cellular targets, contributing to its diverse pharmacological effects. nih.govjohnshopkins.edu A significant area of research has been the exploration of these "off-target" effects, which are not directly related to its antifungal activity.
One of the most notable discoveries is this compound's potent inhibition of the Hedgehog (Hh) signaling pathway . nih.govreya-lab.orgreya-lab.org This pathway is crucial during embryonic development and is aberrantly activated in several types of cancers, including basal cell carcinoma and medulloblastoma. acs.orgfrontiersin.org This compound (B105839) has been shown to antagonize the Hh pathway by acting on the essential component Smoothened (Smo), a G-protein coupled receptor. nih.govreya-lab.org Interestingly, its mechanism of Smo inhibition is distinct from that of other known antagonists like cyclopamine. nih.govreya-lab.org this compound prevents the ciliary accumulation of Smo that is normally induced by Hh stimulation. nih.gov
Another critical molecular target identified is the vascular endothelial growth factor receptor 2 (VEGFR2) , a key mediator of angiogenesis. nih.govresearchgate.net this compound has been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. cornell.edulabmedica.comaacrjournals.org Its antiangiogenic effects are attributed to its ability to inhibit the glycosylation and trafficking of VEGFR2, thereby impairing its signaling cascade. nih.govnih.gov This multifaceted antiangiogenic activity, potentially also involving the inhibition of mTOR signaling, underscores its potential as an anticancer agent. nih.govresearchgate.net
Furthermore, some studies suggest that this compound may also modulate the Wnt/β-catenin signaling pathway and induce autophagy in cancer cells, further contributing to its anti-neoplastic properties. nih.govovid.com The ongoing elucidation of these and potentially other undiscovered molecular targets is a vibrant area of research that promises to expand the therapeutic applications of this compound and its derivatives.
Development of Novel Analogs with Improved Specificity and Reduced Toxicity
The discovery of this compound's anticancer activities has spurred the development of novel analogs with the aim of enhancing its potency against specific targets while minimizing off-target effects and associated toxicities. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of these new compounds. acs.orgnih.govnih.gov
Researchers have synthesized and evaluated numerous this compound analogs, focusing on modifications to different parts of its chemical scaffold. nih.govacs.org For instance, studies on des-triazole ITZ analogues have shown that modifications to the triazolone/side chain region can lead to improved potency as Hedgehog pathway inhibitors. acs.orgnih.gov These studies have also highlighted the importance of the stereochemical orientation of the dioxolane ring for both potent Hh pathway inhibition and compound stability. acs.orgacs.org
The goal of these synthetic efforts is to dissociate the antifungal activity from the anticancer effects, thereby creating molecules with a more targeted and safer profile for cancer therapy. For example, SAR studies have revealed that the structural requirements for antiangiogenic activity and Hedgehog pathway inhibition are distinct. nih.govresearchgate.net This divergence allows for the optimization of analogs for a specific therapeutic indication. By systematically modifying the this compound scaffold, scientists are working towards developing next-generation compounds with improved physicochemical properties, enhanced target specificity, and a more favorable toxicity profile. acs.orgnih.gov
Table 1: Research Findings on Novel this compound Analogs
| Analog Type | Modification Focus | Key Findings | Reference(s) |
| Des-triazole ITZ amides | Replacement of the triazolone/side chain with amide functionalities | Meta-substitutions on the phenyl ring and increasing polarity at the meta-position increased anti-Hh activity. The 4R-cis-dioxolane orientation was preferred for anti-Hh activity, while the 2R,4R-trans-dioxolane orientation showed better metabolic stability. | nih.gov |
| Truncated des-triazole ITZ analogs | Truncation of the triazolone of ITZ | Demonstrated potent inhibition of the Hh pathway, indicating that this region is amenable to significant structural changes. | nih.gov |
| Side chain analogs | Modifications to the sec-butyl side chain | Side chains of at least four carbons with branching at the α or β position were associated with potent inhibition of VEGFR2 glycosylation. SAR for Hh pathway inhibition was divergent from that for antiangiogenic activity. | nih.govresearchgate.net |
| Des-triazole ITZ analogs (linker and triazolone/side chain) | Exploring effects of chemical modifications to the linker and triazolone/side chain region | Identified a simplified analog (analogue 11) with an IC50 value of 81 nM in a murine Hh-dependent basal cell carcinoma model. | researchgate.net |
Personalized Medicine Approaches based on Pharmacogenomics
The clinical response to this compound can exhibit significant inter-individual variability, which can be partly attributed to genetic factors influencing its metabolism. This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comnih.gov Genetic polymorphisms in the CYP3A4 gene can lead to altered enzyme activity, affecting the plasma concentrations of this compound and its active metabolite, hydroxythis compound (B3325177). nih.govnih.gov
Pharmacogenomic studies have started to investigate the impact of these genetic variations on this compound's pharmacokinetics. nih.govdntb.gov.ua For instance, certain CYP3A4 variants have been shown to have different inhibitory profiles for this compound. nih.gov Furthermore, the expression of another related enzyme, CYP3A5, can also influence the metabolism of this compound. nih.gov Individuals who are CYP3A5 expressers may require higher doses of this compound to achieve therapeutic concentrations. youtube.com
While the pharmacogenomics of other azole antifungals, such as voriconazole (B182144) and its relationship with CYP2C19, are more established, the clinical implementation of pharmacogenomic testing for this compound is still in its early stages. nih.govnih.gov However, as our understanding of the genetic determinants of this compound metabolism grows, personalized dosing strategies based on a patient's genetic profile could be developed. This would allow for the optimization of therapeutic outcomes by ensuring adequate drug exposure while minimizing the risk of concentration-dependent toxicities.
Table 2: Key Genes and Their Influence on this compound Pharmacokinetics
| Gene | Function | Impact of Genetic Variation on this compound | Reference(s) |
| CYP3A4 | Major enzyme responsible for the metabolism of this compound. | Variants can lead to altered enzyme activity, affecting this compound and hydroxythis compound plasma concentrations. Different variants show varied inhibition kinetics with this compound. | drugbank.comnih.govnih.govnih.gov |
| CYP3A5 | Contributes to the metabolism of this compound. | Expression of functional CYP3A5 can lead to increased clearance of this compound, potentially requiring dose adjustments. | nih.govyoutube.com |
| CYP2C9 | Involved in the metabolism of this compound. | Genetic polymorphisms may influence drug interactions but their direct effect on this compound efficacy and safety needs further study. | nih.govmdpi.com |
| CYP2C19 | Involved in the metabolism of this compound. | While a major factor for voriconazole, its role in this compound metabolism is less pronounced but still a consideration. | mdpi.com |
Expanding Therapeutic Indications beyond Fungal Infections
The discovery of this compound's potent antiangiogenic and Hedgehog pathway inhibitory activities has paved the way for its repurposing as a treatment for various non-fungal diseases, most notably cancer. ovid.comecancer.orgi2b.uswikipedia.org Clinical trials have investigated the efficacy of this compound in several malignancies, including prostate cancer, lung cancer, and basal cell carcinoma. cornell.eduaacrjournals.orgecancer.org
In non-small cell lung cancer (NSCLC), this compound has demonstrated single-agent growth-inhibitory activity in preclinical models and has been shown to enhance the efficacy of chemotherapy agents like cisplatin (B142131). cornell.eduaacrjournals.org Its anticancer effects in this context are linked to the inhibition of tumor vascularity. cornell.eduaacrjournals.org In prostate cancer, this compound has also shown promise. ecancer.org
Beyond oncology, researchers are exploring the potential of this compound in other therapeutic areas. Its anti-inflammatory and immunomodulatory properties suggest its potential use in certain dermatological conditions. researchgate.netdermnetnz.org For example, it has been investigated for inflammatory skin diseases where a fungal or yeast component is suspected to play a role. dermnetnz.org The broad range of non-antifungal activities of this compound continues to be an exciting area of research, with the potential to offer new therapeutic options for a variety of diseases. researchgate.netnih.govnih.gov
Role in Antifungal Stewardship and Resistance Surveillance
Antifungal stewardship programs aim to optimize the use of antifungal agents to improve patient outcomes, reduce toxicity, and limit the emergence of resistance. nih.gov this compound plays a role in these programs, particularly in the context of step-down therapy or as an alternative to broader-spectrum agents in certain clinical scenarios. afwgonline.com Therapeutic drug monitoring (TDM) is often recommended for this compound to ensure adequate serum concentrations are achieved, which is a key component of antifungal stewardship. afwgonline.comresearchgate.net
The emergence of antifungal resistance is a growing global health concern. mdpi.comamazonaws.com Resistance to azoles, including this compound, can develop through various mechanisms in fungal pathogens like Aspergillus and Candida species. ovid.comnih.govoup.com These mechanisms include mutations in the target enzyme (lanosterol 14α-demethylase, encoded by the ERG11 or cyp51A gene), overexpression of the target enzyme, and increased drug efflux. ovid.comnih.govoup.com
Surveillance for this compound resistance is crucial for guiding clinical practice and public health interventions. Molecular methods to detect resistance mutations, such as those in the cyp51A gene of Aspergillus fumigatus, are important tools in resistance surveillance. ovid.com Understanding the local and global patterns of this compound resistance is essential for informing treatment guidelines and preserving the efficacy of this important antifungal agent. oup.com
Conclusion of Itraconazole Research
Summary of Key Academic Contributions
Key academic contributions have elucidated Itraconazole's primary mechanism of action, demonstrating its role as an inhibitor of fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha-demethylase. patsnap.comaocd.org This inhibition disrupts the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes, leading to increased membrane permeability and altered enzyme activity, ultimately impairing fungal growth and survival. patsnap.comaocd.orgdrugbank.com
Beyond its established antifungal effects, research has highlighted this compound's diverse non-antifungal properties. Studies have explored its potential in treating various non-fungal cutaneous diseases, proposing mechanisms such as anti-Hedgehog signaling pathway inhibition, anti-angiogenesis, and immunomodulatory effects. nih.govresearchgate.netspringermedizin.de Specifically, This compound (B105839) has been investigated for its activity against advanced basal cell carcinomas through the inhibition of the Hedgehog pathway, targeting Smoothened (SMO). nih.govspringermedizin.deresearchgate.net Its anti-angiogenic activity has been linked to the inhibition of endothelial cell migration, proliferation, and tube formation, potentially through the blocking of VEGFR2 trafficking and signaling. nih.govspringermedizin.deacs.org Furthermore, research suggests immunomodulatory effects, including the suppression of T-lymphocyte proliferation and inhibition of pro-inflammatory mediators. nih.govresearchgate.netspringermedizin.de
Academic research has also contributed to understanding the pharmacokinetic properties of this compound, noting its extensive metabolism in the liver, primarily by CYP3A4, and the contribution of its metabolites, such as hydroxythis compound (B3325177), to its activity and potential drug interactions. drugbank.comnih.gov Studies have explored methods to improve its oral bioavailability, which is known to be variable and influenced by factors like food intake and gastric acidity. aocd.orgdrugbank.comdovepress.commdpi.comoup.com The development of novel formulations, such as super-bioavailable this compound, represents a significant academic and pharmaceutical contribution aimed at addressing these pharmacokinetic challenges. dovepress.comoup.comkarger.com
Remaining Challenges and Open Questions
Despite significant progress, several challenges and open questions remain in this compound research. A major challenge is the emergence of antifungal resistance in various fungal species, including Aspergillus fumigatus and Candida parapsilosis. mdpi.comoup.comf1000research.comnih.gov Understanding the mechanisms underlying this acquired resistance, such as target modification, overexpression of efflux transporters, or gene duplication, is crucial for developing strategies to overcome it. mdpi.comcontagionlive.com
The exact molecular targets responsible for this compound's non-antifungal activities, particularly its anti-angiogenic and immunomodulatory effects, are not fully identified and require further investigation. wikipedia.org While inhibition of the Hedgehog pathway and VEGFR2 signaling have been implicated, a comprehensive understanding of the downstream effects and alternative pathways involved is needed. nih.govspringermedizin.deacs.org
Optimizing this compound's pharmacokinetic profile continues to be an area of research. The variable oral bioavailability and the influence of food and co-administered drugs necessitate further studies to ensure predictable drug exposure and therapeutic efficacy across different patient populations. aocd.orgdrugbank.comdovepress.commdpi.comoup.com The clinical relevance and optimal utilization of newer, more bioavailable formulations also warrant further investigation through large-scale randomized controlled trials. researchgate.netoup.comkarger.com
Furthermore, while promising results have been observed in the use of this compound for certain non-fungal conditions, the body of evidence often remains limited by the size and nature of studies. researchgate.net Larger, well-controlled trials are needed to confirm efficacy, establish optimal dosing regimens, and fully assess the risk-benefit profile for these applications. researchgate.net
Broader Implications for Drug Discovery and Development
Research on this compound has broader implications for drug discovery and development in several ways. The discovery of its non-antifungal properties exemplifies the potential of drug repurposing, where existing drugs are investigated for new therapeutic uses. researchgate.net This approach can significantly accelerate the drug development process by leveraging compounds with known safety profiles.
This compound's complex pharmacokinetic profile and the efforts to develop improved formulations highlight the importance of addressing bioavailability challenges for poorly soluble compounds. The strategies employed, such as the development of amorphous solid dispersions and novel delivery systems, provide valuable insights for the formulation of other challenging drug candidates. dovepress.commdpi.comoup.comdovepress.com
The study of antifungal resistance mechanisms in response to this compound contributes to the broader understanding of drug resistance development in pathogens. This knowledge is vital for informing the design of new antifungal agents and developing strategies to mitigate resistance, such as combination therapies or the development of drugs targeting novel pathways. mdpi.comcontagionlive.com
Q & A
Q. What experimental methodologies are recommended to assess itraconazole’s antifungal efficacy against resistant strains?
Methodological Answer: Utilize standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against fungal isolates. Combine with time-kill kinetics to evaluate fungistatic vs. fungicidal activity. For mechanistic insights, employ ergosterol binding assays or genomic sequencing to identify mutations in CYP51A (lanosterol 14α-demethylase), a key target of azoles .
Q. How can researchers address discrepancies in this compound’s bioavailability across preclinical models?
Methodological Answer: Optimize formulation variables (e.g., cyclodextrin complexes, nanoparticle carriers) using factorial design (e.g., 2³ full factorial for PLGA nanoparticles) to study interactions between polymer concentration, surfactant type, and drug loading. Validate with in vitro dissolution profiles (e.g., USP Apparatus II) and correlate with in vivo pharmacokinetic (PK) studies in rodent models .
Q. What statistical approaches are suitable for validating HPLC methods for this compound quantification?
Methodological Answer: Apply fractional factorial design (e.g., 2⁴⁻¹) to assess robustness of chromatographic parameters (mobile phase pH, flow rate, column temperature). Validate per ICH guidelines for linearity, precision, and accuracy. Use ANOVA to identify significant factors affecting resolution and peak symmetry .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound’s dissolution in multiparticulate systems?
Methodological Answer: Design a central composite RSM model with independent variables (e.g., drug-carrier ratio, core weight gain) and response variables (cumulative dissolution rate, adhesion efficiency). Characterize solid dispersions via DSC and XRD to confirm amorphous state stability. Validate using SEM for microstructure analysis .
Q. What experimental frameworks reconcile contradictory findings on this compound’s antiangiogenic effects in oncology?
Methodological Answer: Conduct window-of-opportunity trials with pre/post-treatment tumor biopsies. Use dynamic contrast-enhanced MRI to quantify tumor perfusion (Ktrans) and correlate with plasma/tumor drug concentrations. Apply Spearman correlation to link pharmacokinetic variability (6-fold interpatient differences) with biomarkers like IL1β and microvessel density .
Q. How do researchers design clinical studies to evaluate preoperative vs. postoperative this compound efficacy in fungal sinusitis?
Methodological Answer: Implement a randomized controlled trial (RCT) with blinded outcome assessors. Use validated symptom scoring systems (e.g., SNOT-22) and mycological/histopathological endpoints. Apply mixed-effects models to adjust for covariates like baseline fungal load and surgical technique .
Q. What metabolomic approaches identify this compound-induced metabolic reprogramming in cancer cells?
Methodological Answer: Perform LC-MS-based untargeted metabolomics on treated vs. untreated NSCLC tumors. Integrate pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to pinpoint altered pathways (e.g., glycolysis, TCA cycle). Validate with stable isotope tracing (¹³C-glucose) to track flux changes .
Methodological Considerations for Data Contradictions
- Pharmacokinetic Variability: Use population PK modeling (NONMEM) to account for covariates (hepatic CYP3A4 activity, drug-drug interactions) impacting this compound/hydroxythis compound ratios .
- Formulation Stability: Apply accelerated stability testing (ICH Q1A) to nanoparticle batches and analyze degradation products via LC-QTOF-MS .
- Clinical Heterogeneity: Conduct meta-analyses with PRISMA guidelines to pool data from RCTs, stratifying by patient demographics and dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
